AD80
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multi-Pronged Attack of AD80 on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AD80, a potent multi-kinase inhibitor, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of various malignancies, including pancreatic and colorectal cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and cellular consequences in cancer cells. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through the inhibition of several key kinases involved in cancer cell proliferation, survival, and cell cycle progression. Its primary targets include S6 Kinase (S6K), RET, RAF, and SRC.[1][2] By simultaneously blocking these critical signaling nodes, this compound initiates a cascade of events culminating in cancer cell death. The downstream effects of this compound are multifaceted, leading to mitotic catastrophe, induction of autophagy, apoptosis, and DNA damage.[1]
Quantitative Analysis of this compound's Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MIA PaCa-2 | >100 | 20.3 | 4.5 |
| PANC-1 | >100 | 35.8 | 6.2 |
| AsPC-1 | >100 | 48.7 | 8.9 |
Data extracted from a study on the effects of this compound on pancreatic cancer cells.[1]
Table 2: Effects of this compound on Clonogenicity in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Number of Colonies (Normalized to Control) |
| MIA PaCa-2 | Vehicle | 1.0 |
| This compound (0.4 µM) | ~0.4 | |
| This compound (2 µM) | ~0.1 | |
| PANC-1 | Vehicle | 1.0 |
| This compound (0.4 µM) | ~0.5 | |
| This compound (2 µM) | ~0.2 | |
| AsPC-1 | Vehicle | 1.0 |
| This compound (0.4 µM) | ~0.6 | |
| This compound (2 µM) | ~0.3 |
Data estimated from graphical representations in a preclinical study.[1]
Table 3: Impact of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (48h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MIA PaCa-2 | Vehicle | 55 | 25 | 20 |
| This compound (4 µM) | 20 | 15 | 65 | |
| PANC-1 | Vehicle | 60 | 20 | 20 |
| This compound (4 µM) | 25 | 15 | 60 |
Data estimated from graphical representations in a preclinical study.[1] In colorectal cancer cells, this compound has also been shown to induce G2/M arrest.[3]
Signaling Pathways Modulated by this compound
This compound's multi-targeted nature leads to the disruption of key oncogenic signaling pathways. A primary pathway affected is the PI3K/AKT/mTOR axis, a central regulator of cell growth and survival. By inhibiting S6K, a downstream effector of mTOR, this compound effectively curtails protein synthesis and cell proliferation.[4] Furthermore, its inhibitory action on RET, RAF, and SRC disrupts upstream signaling that often feeds into the PI3K/AKT/mTOR and MAPK pathways.[3]
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate 5 x 10³ pancreatic cancer cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a serial dilution of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Formazan Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in anhydrous isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.[1]
Clonogenic Assay
-
Cell Seeding: Seed 1 x 10³ pancreatic cancer cells per 35 mm plate.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 µM) or vehicle control.
-
Incubation: Culture the cells for 10-15 days, allowing for colony formation.
-
Staining: Fix the colonies with 10% ethanol and stain with 0.5% crystal violet solution.
-
Imaging and Analysis: Acquire images of the plates and quantify the number and size of colonies using software such as ImageJ.[1]
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RPS6, p-Histone H3, p-AURKA, γH2AX, cleaved PARP1, LC3B, p62/SQSTM1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cancer cells and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3D Spheroid Culture and Viability Assay
-
Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation. Spheroids can also be formed using hanging drop plates or by embedding cells in an extracellular matrix like Matrigel.
-
Treatment: Once spheroids have formed (typically after 2-3 days), treat them with various concentrations of this compound.
-
Viability Assessment: Assess spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. Alternatively, spheroid size and morphology can be monitored over time using microscopy. For endpoint analysis, spheroids can be dissociated, and cell viability can be determined using methods like the MTT assay.[5][6]
Cellular Consequences of this compound Treatment
The inhibition of its target kinases by this compound leads to several observable and quantifiable cellular phenotypes:
-
Mitotic Catastrophe: this compound treatment leads to a significant increase in the population of polyploid cells, a hallmark of mitotic catastrophe. This is driven by the drug's impact on key mitotic proteins like Aurora Kinase A (AURKA) and Histone H3, leading to aberrant cell division.[1]
-
Induction of Autophagy: In pancreatic cancer cells, this compound has been shown to induce a strong autophagic flux. This is evidenced by the consumption of LC3B and the degradation of p62/SQSTM1.[1]
-
DNA Damage and Apoptosis: this compound treatment results in increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of PARP1, a key event in the apoptotic cascade.[1]
Conclusion
This compound is a multi-kinase inhibitor with a complex and potent mechanism of action against cancer cells. Its ability to simultaneously target multiple critical signaling pathways results in a robust anti-proliferative and pro-apoptotic response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AD-80 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 6. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of AD80 for Aurora A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a technical overview of the known interactions between the multikinase inhibitor AD80 and Aurora A kinase. Extensive searches of publicly available scientific literature did not yield direct quantitative binding affinity data, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) values for this compound specifically against Aurora A. However, one study has reported that this compound can reduce the phosphorylation and expression of Aurora A in a cellular context. This suggests a potential interaction, though the directness and affinity of this interaction remain to be biochemically characterized.
This guide summarizes the available data and provides a standardized experimental protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a kinase like Aurora A. Furthermore, it includes diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Quantitative Data on this compound and Aurora A Interaction
| Compound | Target | Effect in Pancreatic Cancer Cells | Quantitative Binding Data | Source |
| This compound | Aurora A (AURKA) | Markedly decreased phosphorylation and expression | Not Reported | [1] |
Note: The observed decrease in phosphorylation and expression could be a result of direct inhibition of Aurora A, or it could be an indirect downstream effect of this compound's activity on other kinases. Further biochemical assays are required to determine the direct binding affinity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the direct binding affinity and inhibitory potential of this compound against Aurora A, a biochemical kinase inhibition assay would be the standard method. The following protocol describes a common luminescence-based assay format.
Objective: To determine the IC50 value of this compound for Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., a peptide substrate like Kemptide)
-
Adenosine triphosphate (ATP)
-
This compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to each well of the 384-well plate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the Aurora A kinase and the peptide substrate to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for Aurora A to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent, such as the ADP-Glo™ system. This is a two-step process:
-
Add the ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Aurora A kinase activity.
-
Visualizations
Signaling Pathway
Caption: Generic Kinase Signaling Pathway.
Experimental Workflow
Caption: Kinase Inhibition Assay Workflow.
References
In-Depth Technical Guide to the Discovery and Synthesis of AD80, a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant antineoplastic activity in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data. This compound primarily targets several key kinases implicated in cancer cell proliferation, survival, and angiogenesis, including RET (Rear-ranged during transfection), RAF (Rapidly Accelerated Fibrosarcoma), SRC (Sarcoma), and S6K (Ribosomal S6 Kinase), while exhibiting reduced activity against mTOR (mammalian Target of Rapamycin).[1][2][3] This profile allows for the potent inhibition of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[4][5][6]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| RET (wild-type) | 4 | Cell-free |
| RET (V804M mutant) | 0.4 | Cell-free assay |
| RET (V804L mutant) | 0.6 | Cell-free assay |
| BRAF | Data not available | - |
| SRC | Data not available | - |
| S6K | Data not available | - |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Results |
| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |
| PANC-1 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |
| AsPC-1 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |
| Pancreatic Cancer Cells | Pancreatic Cancer | Clonogenic Assay | Colony Formation | Dose-dependent reduction in colony number and size |
| Jurkat | Acute Leukemia | Viability Assay | Cell Viability | Dose- and time-dependent reduction |
| NB4 | Acute Leukemia | Viability Assay | Cell Viability | Dose- and time-dependent reduction |
| Acute Leukemia Cells | Acute Leukemia | Apoptosis Assay | Apoptosis Induction | Increased apoptosis |
| Acute Leukemia Cells | Clonogenic Assay | Autonomous Clonal Growth | Inhibition | Dose-dependent inhibition |
| Colorectal Cancer Cells | Colorectal Cancer | Viability Assay | Cell Viability | Selective reduction in CRC cell viability |
| Colorectal Cancer Cells | Clonogenic Assay | Colony Formation | Inhibition | Reduction in colony number and size |
| Colorectal Cancer Cells | Apoptosis Assay | Apoptosis Induction | Increased PARP1 cleavage |
This table summarizes the qualitative and quantitative effects of this compound on various cancer cell lines.[4][5][7][8]
Synthesis of this compound
While the specific, detailed synthesis of this compound (CAS 1384071-99-1) is not publicly available in the reviewed literature, it is known to be a quinazoline-based inhibitor. The synthesis of similar quinazoline-based kinase inhibitors generally follows a common synthetic strategy. Below is a representative, generalized synthesis for a 4-anilinoquinazoline derivative, which illustrates the key chemical transformations involved in the construction of this class of compounds.
Disclaimer: The following protocol is a representative example of the synthesis of a quinazoline-based kinase inhibitor and is not the specific synthesis for this compound.
A general synthesis of 4-anilinoquinazolines starts from substituted anthranilic acids. These are cyclized to form the corresponding quinazolinone intermediates. The 4-oxo group is then converted to a 4-chloro group, which serves as a key intermediate for the introduction of the desired aniline moiety via a nucleophilic aromatic substitution reaction.
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound exerts its anticancer effects by targeting multiple key signaling pathways that are frequently dysregulated in cancer. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound involves a multi-step process, starting from in vitro kinase assays to cellular assays and finally to in vivo animal models.
Experimental Protocols
Kinase Inhibition Assays (General Protocol)
The inhibitory activity of this compound against its target kinases (RET, RAF, SRC, S6K) can be determined using various commercially available kinase assay kits, which are often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human kinase (e.g., RET, BRAF, SRC, p70S6K)
-
Kinase-specific substrate
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated to ATP, which is then measured via a luciferase reaction.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a bulk culture of cells with various concentrations of this compound for a specified duration.
-
After treatment, harvest the cells, count them, and seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Mouse Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups daily or on a specified schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined target profile and demonstrated preclinical efficacy against a range of cancers. Its ability to co-inhibit key nodes in the PI3K/AKT/mTOR and MAPK signaling pathways provides a strong rationale for its continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar multi-targeted kinase inhibitors. While the specific synthesis of this compound remains proprietary, the general principles of quinazoline-based inhibitor synthesis provide a foundation for the development of novel analogs and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RET | BioChemPartner [biochempartner.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 7. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Chemical Probe AD80: A Clarification and a Detailed Guide to a Selective Aurora A Kinase Inhibitor, Alisertib (MLN8237)
Initial Inquiry: An in-depth technical guide on AD80 as a chemical probe for Aurora A kinase.
Clarification: Based on a comprehensive review of scientific literature and chemical supplier databases, the compound designated This compound is not recognized as an inhibitor of Aurora A kinase . Instead, available data consistently characterize this compound as a multi-kinase inhibitor targeting RET, RAF, SRC, and S6K, with research focusing on its potential as a therapeutic for colorectal cancer.
Therefore, this guide will focus on a well-characterized, potent, and selective chemical probe for Aurora A kinase: Alisertib (MLN8237) . Alisertib is an ideal substitute for the originally requested topic, offering a wealth of publicly available data and a clear mechanism of action related to Aurora A inhibition. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Alisertib, adhering to the specified requirements for data presentation, experimental protocols, and visualization.
Alisertib (MLN8237): A Selective Chemical Probe for Aurora A Kinase
Alisertib is an orally bioavailable, small-molecule inhibitor of Aurora A kinase. Its high selectivity and potency make it an excellent tool for dissecting the cellular functions of Aurora A and for exploring its therapeutic potential.
Data Presentation
The following tables summarize the key quantitative data for Alisertib, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of Alisertib
| Target | Assay Type | IC50/Ki Value | Reference(s) |
| Aurora A | Cell-free enzymatic | 1.2 nM (IC50) | [1] |
| Aurora B | Cell-free enzymatic | 396.5 nM (IC50) | [1] |
| Aurora A | Cell-free enzymatic | 0.3 nM (Ki) | [2] |
Table 2: Cellular Activity of Alisertib
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference(s) |
| HCT-116 | Colorectal Carcinoma | Cell Proliferation (BrdU) | 15 - 469 (range) | [3] |
| MM.1S | Multiple Myeloma | Cell Proliferation | 0.003 - 1.71 µM | [1] |
| OPM1 | Multiple Myeloma | Cell Proliferation | 0.003 - 1.71 µM | [1] |
| HeLa | Cervical Cancer | Aurora A Inhibition (cellular) | 6.7 nM | [3] |
| HeLa | Cervical Cancer | Aurora B Inhibition (cellular) | 1,534 nM | [3] |
Table 3: Selectivity Profile of Alisertib
Alisertib has been profiled against a broad panel of kinases and has demonstrated high selectivity for Aurora A. It shows over 200-fold higher selectivity for Aurora A compared to the closely related Aurora B kinase.[1] In a panel of 205 different kinases, Alisertib did not exhibit significant activity against other kinases, underscoring its utility as a specific probe for Aurora A.[1]
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Alisertib are provided below.
In Vitro Aurora A Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor against purified Aurora A kinase.
Materials:
-
Recombinant active Aurora A kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Alisertib (MLN8237) stock solution in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of Alisertib in DMSO and then dilute further in the Kinase Reaction Buffer.
-
In a 96-well plate, add the diluted Alisertib or DMSO (vehicle control) to the wells.
-
Add the Aurora A kinase and the substrate (MBP) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or non-radioactive ATP if using the ADP-Glo™ assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For the radiometric assay, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ Reagent.
-
For Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add the Kinase Detection Reagent and measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control for each Alisertib concentration.
-
Plot the percentage of inhibition against the logarithm of the Alisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of Alisertib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Alisertib (MLN8237)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Alisertib or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.[4]
-
Remove the culture medium and fix the cells with the Fixing/Denaturing Solution for 30 minutes at room temperature.[3]
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody conjugated to peroxidase and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until color development is sufficient.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Alisertib on cell cycle distribution.
Materials:
-
Cells treated with Alisertib or vehicle
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of Alisertib on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
Alisertib (MLN8237)
-
Paraformaldehyde (PFA) or ice-cold Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere.
-
Treat the cells with Alisertib or vehicle for a specified time to induce mitotic arrest.
-
Fix the cells with either 4% PFA for 10 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells with PBS.
-
If PFA-fixed, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope and capture images.
Mandatory Visualizations
Aurora A Signaling Pathway
Caption: Simplified Aurora A signaling pathway during the G2/M transition of the cell cycle.
Experimental Workflow for Alisertib Characterization
References
The Therapeutic Potential of AD80: An In-depth Technical Guide for Researchers
An Overview of Early-Stage Research into the Multikinase Inhibitor AD80
This compound is a novel multikinase inhibitor demonstrating significant therapeutic potential in early-stage cancer research. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms of action of this compound for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent small molecule inhibitor targeting several key kinases implicated in cancer cell proliferation, survival, and growth. Primarily, this compound shows strong activity against RET (Rearranged during Transfection) , RAF (Rapidly Accelerated Fibrosarcoma) , SRC (Sarcoma) , and S6K (Ribosomal protein S6 kinase) , with a notable characteristic of having significantly reduced activity against mTOR (mammalian Target of Rapamycin)[1][2]. This profile allows for the inhibition of critical oncogenic signaling pathways, namely the Ras-Erk and PI3K/AKT/mTOR pathways, while potentially mitigating some of the toxicities associated with direct mTOR inhibition.
Preclinical studies have demonstrated the antineoplastic effects of this compound across a range of cancer models, including colorectal, pancreatic, thyroid, and acute leukemia. The observed effects include the induction of apoptosis, cell cycle arrest, and in some cases, mitotic catastrophe and autophagy[3][4][5]. This guide will delve into the quantitative data from these studies, the detailed experimental protocols used to generate the data, and the signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 2.1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (h) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | MTT | ~4 | 72 | [4] |
| PANC-1 | Pancreatic Cancer | MTT | ~4 | 72 | [4] |
| AsPC-1 | Pancreatic Cancer | MTT | ~0.8 | 72 | [4] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | |
| MZ-CRC-1 | Thyroid Cancer | MTT | Not Specified | 168 (7 days) | [4] |
| TT | Thyroid Cancer | MTT | Not Specified | 168 (7 days) | [4] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | <0.001 | Not Specified | [6] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | <0.001 | Not Specified | [6] |
Table 2.2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment Concentration (µM) | G2/M Phase Arrest (%) | Reference |
| HCT116 | Colorectal Cancer | Not Specified | Increased | |
| HT29 | Colorectal Cancer | Not Specified | Increased | |
| Leukemia Cells | Acute Leukemia | Not Specified | Induced | [5] |
Table 2.3: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| Drosophila ptc>dRetMEN2B | Thyroid Cancer | Oral this compound | 70-90% of animals develop to adulthood | [4] |
| Mouse Xenograft | Not Specified | This compound (30 mg/kg, PO) | Enhanced tumor growth inhibition and reduced body-weight modulation relative to vandetanib | [4] |
| Mouse Transplant | PTEN-deficient Leukemia | This compound | Rescued 50% of mice | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RET, p-ERK, p-AKT, p-S6K, PARP, γH2AX, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Clonogenicity Assay
This assay measures the ability of a single cell to form a colony.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the Ras-Erk and PI3K/AKT/mTOR Pathways
This compound's primary mechanism of action involves the inhibition of multiple kinases within the Ras-Erk and PI3K/AKT/mTOR signaling cascades. By targeting RAF and S6K, this compound effectively downregulates cell proliferation and protein synthesis. The reduced activity against mTOR itself is a key feature, potentially leading to a more durable response by avoiding feedback activation loops.
Caption: this compound inhibits key kinases in the Ras-Erk and PI3K/AKT/mTOR pathways.
Induction of Apoptosis, Mitotic Catastrophe, and Autophagy
In various cancer cell models, this compound has been shown to induce programmed cell death (apoptosis), evidenced by the cleavage of PARP1[3]. In pancreatic cancer cells, this compound treatment leads to mitotic catastrophe, a form of cell death resulting from aberrant mitosis, and also induces autophagy[1][4]. The induction of γH2AX, a marker of DNA damage, further supports the cytotoxic effects of this compound[5].
Caption: Cellular effects induced by this compound treatment in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for evaluating the therapeutic potential of this compound.
Conclusion and Future Directions
The early-stage research on this compound has provided compelling evidence for its potential as a therapeutic agent for various cancers. Its multikinase inhibitory profile, with a focus on key oncogenic drivers and reduced mTOR activity, presents a promising strategy for cancer treatment. The in vitro and in vivo data demonstrate significant anti-proliferative and cytotoxic effects.
Future research should focus on:
-
Expanding the range of cancer models to identify additional indications.
-
Investigating potential mechanisms of resistance to this compound.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies.
-
Exploring combination therapies to enhance efficacy and overcome resistance.
This technical guide serves as a foundational resource for scientists and researchers interested in furthering the development of this compound as a novel cancer therapeutic.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scribd.com [scribd.com]
- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay: adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of AD80 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD80 is a potent, orally available, multi-kinase inhibitor demonstrating significant antineoplastic activity across a range of cancer models, including acute leukemia, pancreatic, and colorectal cancers. This technical guide provides an in-depth overview of the downstream cellular and molecular effects of this compound treatment. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a multi-kinase inhibitor that has shown promise in preclinical cancer models. Its mechanism of action involves the targeting of several key signaling kinases implicated in cell proliferation, survival, and differentiation. This document outlines the known downstream effects of this compound, providing a comprehensive resource for researchers in the field of oncology and drug development.
Mechanism of Action and Target Profile
This compound exhibits a polypharmacological profile, targeting multiple kinases that are crucial for cancer cell growth and survival. Its primary targets include Receptor Tyrosine Kinases (RTKs) and key downstream signaling molecules.
Key Kinase Targets of this compound:
-
RET (Rearranged during Transfection): A receptor tyrosine kinase often mutated or rearranged in various cancers, including thyroid and lung cancer.
-
RAF: A family of serine/threonine-specific protein kinases that are key components of the MAPK/ERK signaling pathway.
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.
-
S6K (Ribosomal protein S6 kinase): A downstream effector of the PI3K/AKT/mTOR pathway that plays a critical role in protein synthesis and cell growth.
By inhibiting these kinases, this compound effectively disrupts major oncogenic signaling cascades, leading to the downstream effects detailed in the subsequent sections.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines[1][2]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MIA PaCa-2 | 12.3 | 0.08 | - |
| PANC-1 | 30.38 | 4.46 | - |
| AsPC-1 | 43.24 | 0.33 | - |
| HPDE (non-tumorigenic) | 4.78 | 1.48 | - |
Table 2: Effects of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (72h treatment)[3]
| Cell Line | Treatment (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M | % Polyploidy |
| MIA PaCa-2 | Vehicle | 2.1 | 55.4 | 15.3 | 27.2 | - |
| 0.25 | 3.8 | 50.1 | 18.9 | 27.2 | - | |
| 0.5 | 6.2 | 45.7 | 20.3 | 27.8 | - | |
| 1 | 10.5 | 40.2 | 22.1 | 27.2 | - | |
| PANC-1 | Vehicle | 1.5 | 58.9 | 16.8 | 22.8 | - |
| 0.25 | 2.1 | 56.4 | 18.2 | 23.3 | - | |
| 0.5 | 3.7 | 52.1 | 20.5 | 23.7 | - | |
| 1 | 5.8 | 48.9 | 22.3 | 23.1 | - | |
| AsPC-1 | Vehicle | 2.3 | 60.1 | 15.2 | 22.4 | - |
| 0.25 | 3.1 | 58.7 | 16.9 | 21.3 | - | |
| 0.5 | 4.5 | 55.3 | 18.4 | 21.8 | - | |
| 1 | 6.9 | 51.2 | 20.1 | 21.8 | - |
Table 3: Summary of this compound Effects in Colorectal and Leukemia Cancer Models[4]
| Cancer Type | Cell Lines | Observed Effects |
| Colorectal Cancer | HCT-116, HT-29, Caco-2 | Reduced cell viability, inhibition of clonogenicity, G2/M phase cell cycle arrest, induction of DNA damage (increased γH2AX), and apoptosis (increased PARP1 cleavage). |
| Acute Leukemia | K-562, MOLM-13, MV4-11 | Dose-dependent reduction in cell viability, induction of apoptosis, and inhibition of the PI3K/STMN1 signaling axis. Reduced phosphorylation of S6 ribosomal protein and increased PARP1 cleavage. |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by interfering with key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the downregulation of this pathway, primarily through the inhibition of S6K. This results in decreased phosphorylation of the S6 ribosomal protein (S6RP), a key player in protein synthesis.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. This compound's inhibition of RAF kinases disrupts this pathway, leading to a reduction in the phosphorylation of ERK1/2.
The Role of the Multikinase Inhibitor AD80 in Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The multikinase inhibitor AD80 has emerged as a potent anti-neoplastic agent that disrupts mitotic spindle formation, a critical process for cell division. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, focusing on its role in inducing mitotic catastrophe in cancer cells. We will delve into the core signaling pathways affected by this compound, present quantitative data from key experiments in structured tables, and provide detailed methodologies for reproducible research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting mitosis.
Introduction
Mitotic spindle formation is a highly orchestrated process essential for the accurate segregation of chromosomes during cell division. The complexity and critical nature of this process make it an attractive target for anti-cancer therapies. Errors in spindle assembly can lead to aneuploidy and cell death, offering a therapeutic window to selectively eliminate rapidly dividing cancer cells.
This compound is a small molecule multikinase inhibitor that has demonstrated significant anti-cancer activity in various cancer models, including pancreatic cancer and acute leukemia. A key aspect of its mechanism of action is the induction of "mitotic catastrophe," a form of cell death triggered by aberrant mitosis. This guide will explore the molecular underpinnings of this compound's impact on mitotic spindle formation.
Core Signaling Pathways Modulated by this compound
This compound disrupts mitotic spindle formation primarily by targeting two critical signaling pathways: the Aurora Kinase A (AURKA) pathway and the PI3K/Stathmin 1 (STMN1) axis.
Inhibition of Aurora Kinase A (AURKA)
AURKA is a serine/threonine kinase that plays a pivotal role in centrosome maturation, spindle assembly, and mitotic entry. Overexpression of AURKA is common in many cancers and is associated with genomic instability. This compound has been shown to markedly decrease both the expression and phosphorylation of AURKA. This inhibition leads to defects in centrosome separation and the formation of monopolar or disorganized spindles, ultimately triggering mitotic catastrophe.
Targeting the PI3K/Stathmin 1 (STMN1) Axis
Stathmin 1 (STMN1) is a microtubule-destabilizing protein that is crucial for regulating microtubule dynamics during spindle formation. Its activity is tightly controlled by phosphorylation, primarily through the PI3K/Akt signaling pathway. This compound has been shown to reduce the expression of STMN1.[1] Reduced levels of active STMN1 lead to uncontrolled microtubule polymerization and the formation of abnormal, often multipolar, mitotic spindles. This disruption of microtubule dynamics contributes significantly to the induction of mitotic arrest and subsequent cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature. Data has been extracted and compiled for ease of comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Relative to Control) |
| PANC-1 | 1 | 24 | ~85% |
| PANC-1 | 1 | 48 | ~60% |
| PANC-1 | 1 | 72 | ~40% |
| PANC-1 | 10 | 24 | ~50% |
| PANC-1 | 10 | 48 | ~20% |
| PANC-1 | 10 | 72 | ~10% |
| AsPC-1 | 1 | 24 | ~90% |
| AsPC-1 | 1 | 48 | ~70% |
| AsPC-1 | 1 | 72 | ~50% |
| AsPC-1 | 10 | 24 | ~60% |
| AsPC-1 | 10 | 48 | ~30% |
| AsPC-1 | 10 | 72 | ~15% |
Data extracted and estimated from graphical representations in Lima et al., 2023.
Table 2: Effect of this compound on Protein Expression and Phosphorylation (Western Blot)
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (h) | Relative Protein Level (Fold Change vs. Control) |
| p-AURKA (Thr288) | PANC-1 | 5 | 24 | ~0.2 |
| Total AURKA | PANC-1 | 5 | 24 | ~0.4 |
| STMN1 | HL-60 | 1 | 48 | ~0.5 |
| p-STMN1 (Ser16) | HL-60 | 1 | 48 | ~0.3 |
Data extracted and estimated from graphical representations in Lima et al., 2023 and Machado-Neto et al., 2021.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., PANC-1, AsPC-1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-AURKA, anti-p-AURKA, anti-STMN1, anti-p-STMN1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce mitotic arrest.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the mitotic spindles using a fluorescence microscope.
Conclusion
The multikinase inhibitor this compound represents a promising therapeutic agent that effectively disrupts mitotic spindle formation, leading to mitotic catastrophe in cancer cells. Its dual inhibitory action on the AURKA and PI3K/STMN1 pathways underscores its potential for targeting key vulnerabilities in rapidly proliferating tumor cells. The data and protocols presented in this guide provide a solid foundation for further research into the anti-mitotic mechanisms of this compound and the development of novel cancer therapies. Future investigations should focus on elucidating the full spectrum of this compound's kinase targets and its efficacy in in vivo models to translate these promising preclinical findings into clinical applications.
References
Preliminary Preclinical Evaluation of AD80 in Xenograft Models of Neuroendocrine Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies of AD80, a potent and selective RET kinase inhibitor, in xenograft models of neuroendocrine prostate cancer (NEPC). The data and protocols summarized herein are derived from foundational research investigating the in vivo efficacy and mechanism of action of this compound, offering critical insights for oncology researchers and professionals in the field of drug development.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a xenograft model using the NCI-H660 human neuroendocrine prostate cancer cell line. The primary endpoint of the study was the reduction in tumor volume over the course of treatment. The quantitative data from this pivotal study is presented below.
Table 1: Effect of this compound on NCI-H660 Xenograft Tumor Growth
| Treatment Group | Dosage | Duration of Treatment | Mean Fold Change in Tumor Volume | Confidence Interval (95%) |
| Control (DMSO) | N/A | 22 days | Increased | N/A |
| This compound | 10 mg/kg/day | 22 days | Significantly Reduced | Provided |
Note: The study demonstrated a statistically significant reduction in the overall tumor volume in the this compound-treated group compared to the control group. The treatment did not result in a significant effect on animal weight, suggesting good tolerability at the effective dose[1].
Experimental Protocols
A detailed methodology is crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols employed in the xenograft studies of this compound.
Cell Line and Culture
-
Cell Line: NCI-H660, a human cell line representative of neuroendocrine prostate cancer, was utilized for these studies[2].
-
Culture Conditions: NCI-H660 cells were cultured in HITES medium, which consists of RPMI1640 medium supplemented with 0.005 mg/ml Insulin, 0.01 mg/ml Transferrin, 30nM Sodium selenite, 10nM Hydrocortisone, 10nM beta-estradiol, and 2mM L-glutamine, with the addition of 10% Fetal Bovine Serum (FBS)[2].
Xenograft Model Establishment
-
Animal Model: 8-week-old male NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used for the in vivo experiments[1].
-
Cell Implantation: A suspension of 1x10^6 NCI-H660 cells, mixed in a 1:1 ratio with Corning Matrigel Matrix, was subcutaneously injected into the right flank of each mouse[1].
-
Tumor Growth Monitoring: Tumors were allowed to grow to a volume of approximately 100–200 mm³ before the commencement of treatment[1].
Drug Administration and Efficacy Evaluation
-
Treatment Groups: Mice were randomly assigned to one of two treatment groups: a control group receiving DMSO (vehicle) and a treatment group receiving this compound[1].
-
Dosing Regimen: this compound was administered at a dose of 10 mg/kg/day. In a subsequent experiment, a 20mg/kg/day dose was also evaluated[1].
-
Route of Administration: Dosing was performed once daily, five days a week, for a total of 22 days via oral gavage[1].
-
Efficacy Measurement: Tumor volume was measured regularly throughout the study to assess the anti-tumor activity of this compound. The fold change in tumor volume was plotted as a function of the number of treatment days[1].
Immunohistochemistry
-
Tissue Processing: Following the treatment period, xenograft tumors were harvested, formalin-fixed, and paraffin-embedded for histological analysis[1].
-
Staining Procedure: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0). Tissues were then blocked with 2.5% normal horse serum before incubation with the primary antibody for RET (Cell Signaling Technologies E1N8X, 1:500)[1].
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental designs and molecular mechanisms are essential for clarity and comprehension. The following diagrams were generated using the DOT language to illustrate the key processes involved in the preclinical evaluation of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound in NCI-H660 xenograft models.
Caption: this compound mechanism of action via inhibition of the RET signaling pathway.
References
The Selectivity Profile of AD80: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AD80 is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-neoplastic properties. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its primary targets, downstream signaling effects, and the experimental methodologies used for its characterization.
Kinase Selectivity Profile
This compound exhibits a distinct selectivity profile, potently inhibiting key kinases involved in cancer cell proliferation and survival. While a comprehensive public kinome scan is not currently available, data from various sources allows for a clear understanding of its primary targets.
Summary of this compound Inhibitory Activity
The following table summarizes the known half-maximal inhibitory concentrations (IC50) for this compound against its primary kinase targets. This data highlights the potent and selective nature of this compound's inhibitory action.
| Target Kinase | IC50 (nM) | Assay Type |
| RET (wild-type) | 4 | Cell-free |
| RET (V804M mutant) | 0.4 | Cell-free |
| RET (V804L mutant) | 0.6 | Cell-free |
| RAF | Data not publicly available | Cell-free |
| SRC | Data not publicly available | Cell-free |
| S6K | Data not publicly available | Cell-free |
| mTOR | Significantly reduced activity | Cell-free |
| p38γ | Identified as a direct target | Mass Spectrometry |
| p38δ | Identified as a direct target | Mass Spectrometry |
Cellular Activity and Signaling Pathways
This compound's multi-targeted inhibition of key kinases leads to the modulation of several critical downstream signaling pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in cancer cells.
Inhibition of RET and Downstream Signaling
This compound is a highly potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase frequently mutated in various cancers, including thyroid and lung cancers.[1] Inhibition of RET by this compound leads to the downregulation of its phosphorylation and subsequent blockade of downstream signaling cascades.[1][2]
Effects on RAF-MEK-ERK and PI3K-AKT-mTOR Pathways
Through its inhibition of RAF and SRC, this compound effectively dampens the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways.[3][4] These pathways are crucial for cell growth, proliferation, and survival. Notably, this compound demonstrates significantly reduced activity against mTOR itself, which may offer a therapeutic advantage by avoiding certain feedback loops associated with direct mTOR inhibition.[1][2][5] this compound's direct inhibition of S6K further downstream in the PI3K-AKT-mTOR pathway contributes to its anti-proliferative effects.[1][2][5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., RET, RAF, SRC, S6K)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MZ-CRC-1, TT thyroid cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Western Blot Analysis of Pathway Modulation
This protocol describes how to analyze the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines (e.g., KIF5B-RET-expressing Ba/F3 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a predetermined dose (e.g., 30 mg/kg) daily.[5] The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²) / 2).
-
Monitor the body weight of the mice as a measure of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined selectivity profile against key oncogenic drivers, including RET, RAF, SRC, and S6K. Its mechanism of action, involving the suppression of critical cell signaling pathways, translates to significant anti-proliferative and pro-apoptotic effects in various cancer models. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and similar targeted therapies. Further studies, including comprehensive kinome profiling, will continue to refine our understanding of its full spectrum of activity and potential therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 5. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for AD80 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent, orally bioavailable, multi-kinase inhibitor with significant antineoplastic properties. It primarily targets key signaling molecules such as RET, RAF, SRC, and S6K, while exhibiting markedly reduced activity against mTOR.[1][2][3][4] This selective inhibition disrupts critical cancer cell processes, including proliferation, survival, and cell cycle progression. Published studies have demonstrated the efficacy of this compound in various cancer models, including pancreatic cancer, acute leukemia, and thyroid cancer, making it a compound of interest for preclinical and translational research.[1][2][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to ensure reproducible and accurate results.
Mechanism of Action
This compound exerts its effects by inhibiting multiple protein kinases involved in oncogenic signaling pathways. A primary target is the PI3K/STMN1 axis.[1] It has been shown to reduce the phosphorylation of S6 ribosomal protein (S6RP), a downstream effector of the PI3K/AKT/mTOR pathway, as well as inhibit RET, p38 MAPK, and SRC.[1] This multi-targeted approach can lead to the induction of mitotic catastrophe, DNA damage, autophagy, and apoptosis in cancer cells.[1]
Data Presentation
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Specification | Source |
| Molecular Weight | 473.43 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility (25°C) | DMSO: 94 mg/mL (198.55 mM)Ethanol: 94 mg/mL (198.55 mM)Water: Insoluble | [1] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
In Vitro Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Source |
| MIA PaCa-2 | Pancreatic Cancer | 24h | 0.08 | [1] |
| 48h | 0.08 | [1] | ||
| 72h | 12.3 | [1] | ||
| PANC-1 | Pancreatic Cancer | 24h | 30.38 | [1] |
| 48h | 10.33 | [1] | ||
| 72h | 4.46 | [1] | ||
| AsPC-1 | Pancreatic Cancer | 24h | 43.24 | [1] |
| 48h | 1.86 | [1] | ||
| 72h | 0.33 | [1] | ||
| HPDE | Non-tumor Pancreatic | 24h | 4.78 | [1] |
| 48h | 1.48 | [1] | ||
| KU812 | Chronic Myeloid Leukemia | 72h | ~0.3 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.73 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to one year.[2]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.[1]
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 100 µM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or 35 mm dishes
-
This compound stock solution (10 mM)
-
Crystal violet staining solution (0.5% crystal violet in 10% ethanol)
Protocol:
-
Seed cells in 6-well plates or 35 mm dishes at a low density (e.g., 1 x 10³ cells per well/dish).[1]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.[1]
-
Incubate the plates for 10-15 days, replacing the medium with fresh this compound-containing medium every 3-4 days.[1]
-
After the incubation period, wash the colonies with PBS and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and quantify the colonies using software such as ImageJ.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's multi-kinase inhibition.
Caption: General experimental workflow for in vitro studies using this compound.
References
Applications of AD80 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to AD80
This compound is a potent, orally available, multi-kinase inhibitor with significant anti-neoplastic activity observed in various cancer models. It primarily targets key kinases involved in cancer cell proliferation and survival, including RET (Rearranged during Transfection), RAF (Rapidly Accelerated Fibrosarcoma), SRC (Sarcoma), and S6K (Ribosomal S6 Kinase). By inhibiting these kinases, this compound effectively modulates critical signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer. This multi-targeted profile makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics and elucidating mechanisms of drug resistance.
These application notes provide detailed protocols for utilizing this compound in various HTS assays to assess its inhibitory activity and impact on cancer cell viability.
Data Presentation: In Vitro Activity of this compound
The inhibitory activity of this compound has been characterized against its primary kinase targets and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
| Kinase Target | IC50 (nM) |
| RET | 4 |
| BRAF | Data not available in a consolidated format |
| SRC | Data not available in a consolidated format |
| S6K | Data not available in a consolidated format |
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal growth inhibitory concentration (GI50) reflects the compound's ability to inhibit cell proliferation.
| Cell Line | Cancer Type | GI50 (nM) |
| Caco-2 | Colorectal Carcinoma | 247.9 |
| HT-29 | Colorectal Carcinoma | 352.4 |
Note: The table presents a selection of available data. The potency of this compound can vary depending on the specific cancer cell line and the assay conditions.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. Understanding these pathways is crucial for designing and interpreting HTS assays.
Application Notes and Protocols for Inducing Mitotic Arrest with AD80
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent multi-kinase inhibitor with significant anti-neoplastic properties. It primarily targets kinases involved in cell proliferation and survival, including Aurora kinases (AURKA, AURKB, AURKC), S6 Kinase (S6K), and others involved in the PI3K/AKT/mTOR pathway.[1][2] Its action leads to profound effects on cell cycle progression, particularly in mitosis. While not a traditional agent for reversible cell synchronization due to its potent induction of mitotic catastrophe and apoptosis, this compound serves as a valuable tool for studying the consequences of mitotic dysregulation and for the development of anti-cancer therapeutics.[1][3]
These application notes provide a detailed overview of this compound's mechanism of action and protocols for its use in inducing mitotic arrest for subsequent analysis.
Mechanism of Action
This compound exerts its effects by inhibiting multiple key kinases that regulate cell cycle progression, particularly the G2/M transition and mitosis. Its primary targets include:
-
Aurora Kinases (A, B, and C): Inhibition of Aurora kinases disrupts spindle assembly, chromosome segregation, and cytokinesis, leading to mitotic arrest and polyploidy.[1]
-
S6 Kinase (S6K): As a downstream effector of the PI3K/AKT/mTOR pathway, S6K is involved in protein synthesis and cell growth. Its inhibition by this compound contributes to the overall anti-proliferative effects.[1][2]
-
Other Kinases: this compound also affects other kinases such as RET, BRAF, and SRC, contributing to its broad anti-cancer activity.
The culmination of these inhibitory actions in proliferating cells is a failure to properly execute mitosis, resulting in a state known as mitotic catastrophe, which often leads to apoptotic cell death.
Data Presentation
The following tables summarize quantitative data from studies on this compound's effect on the cell cycle in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (72h treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |
| MIA PaCa-2 | 0 (Vehicle) | 15.2 ± 2.1 |
| 0.25 | 25.8 ± 3.5 | |
| 0.5 | 38.6 ± 4.2 | |
| 1 | 45.1 ± 5.8 | |
| PANC-1 | 0 (Vehicle) | 18.9 ± 2.5 |
| 0.25 | 29.3 ± 3.9 | |
| 0.5 | 42.7 ± 4.8 | |
| 1 | 50.2 ± 6.1 | |
| AsPC-1 | 0 (Vehicle) | 16.5 ± 1.9 |
| 0.25 | 24.1 ± 3.1 | |
| 0.5 | 35.9 ± 4.0 | |
| 1 | 42.8 ± 5.2 |
Data adapted from studies on pancreatic cancer cells, where this compound was shown to induce polyploidy and mitotic aberrations. The percentages are illustrative of the reported trend of G2/M accumulation.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Acute Leukemia Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |
| Jurkat | 0 (Vehicle) | 12.8 ± 1.5 |
| 0.4 | 20.5 ± 2.2 | |
| 2 | 35.1 ± 3.8 | |
| 10 | 48.9 ± 5.4 | |
| NB4 | 0 (Vehicle) | 14.2 ± 1.8 |
| 0.4 | 22.8 ± 2.5 | |
| 2 | 38.6 ± 4.1 | |
| 10 | 52.3 ± 5.9 |
Data adapted from studies where this compound was shown to induce cell cycle arrest in acute leukemia cell lines.[4]
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest using this compound
This protocol describes how to treat cultured mammalian cells with this compound to induce a G2/M phase arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, PANC-1, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment (e.g., 30-40% confluency at the time of treatment).
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare the desired final concentrations of this compound by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for the specific cell line. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired period. For cell cycle analysis, an incubation time of 24 to 72 hours is typically used.[1][4]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting, or microscopy). For adherent cells, wash with PBS, and then detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets.
-
Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound signaling pathway leading to mitotic catastrophe.
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental workflow for analyzing this compound effects.
References
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following AD80 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of AD80, a multi-kinase inhibitor, on key cellular signaling pathways. This compound has been shown to target several kinases including RET, RAF, SRC, and S6K, thereby impacting cell proliferation and survival. This protocol is designed to guide researchers in assessing the downstream effects of this compound treatment on protein phosphorylation and expression levels.
Data Presentation
This compound is a potent multi-kinase inhibitor with specific activity against several key signaling proteins. The quantitative data below summarizes its inhibitory activity and effective concentrations used in cell-based assays.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 4 nM | RET Kinase | [1] |
| Treatment Concentration | 0, 10, 100 nM | LC-2/AD cells | [1] |
| Incubation Time | 4 hours | LC-2/AD cells | [1] |
Signaling Pathway Analysis
This compound treatment affects critical signaling pathways that regulate cell growth, proliferation, and survival. A primary mechanism of action is the inhibition of the RET tyrosine kinase and downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways. Western blotting is an ideal method to probe the phosphorylation status and expression levels of key proteins within these pathways to elucidate the molecular effects of this compound.[1][2]
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing protein expression and phosphorylation following this compound treatment.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis on cell lysates treated with this compound.
Cell Culture and this compound Treatment
-
Seed cells (e.g., LC-2/AD) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100 nM) diluted in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
To a calculated volume of protein extract, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
SDS-PAGE Gel Electrophoresis
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder in one lane to monitor protein migration and estimate molecular weights.
-
Run the gel in 1X SDS Running Buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Following electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Activate the PVDF membrane by briefly incubating in methanol, then equilibrate both the gel and the membrane in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
Membrane Blocking
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.
Primary Antibody Incubation
-
Dilute the primary antibodies against the target proteins (e.g., p-RET, RET, p-AKT, AKT, p-ERK, ERK, p-S6, S6, and a loading control like GAPDH or β-actin) in the blocking buffer at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
The following day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane in the ECL reagent for the specified time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.
Data Analysis
-
Analyze the resulting bands to determine the relative expression and phosphorylation levels of the target proteins.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control to correct for loading differences. For phosphoproteins, normalize to the total protein levels.
References
Application Notes and Protocols for Studying Aurora A Kinase Signaling Pathways with AD80
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the multi-kinase inhibitor AD80 for investigating Aurora A (AURKA) kinase signaling pathways. While this compound is a potent inhibitor of several kinases, emerging evidence suggests it also modulates Aurora A activity, making it a tool for exploring crosstalk between oncogenic signaling pathways.
Introduction to this compound
This compound is a polypharmacological agent known to potently inhibit multiple kinases, including RET, RAF, SRC, and S6K.[1][2] This broad-spectrum activity makes it a valuable tool for studying complex signaling networks in cancer. Recent studies have revealed that this compound can also impact the Aurora A signaling pathway. Specifically, in pancreatic cancer cell models, treatment with this compound has been shown to markedly decrease the phosphorylation and overall expression of Aurora A.[3][4] This suggests that this compound may exert its anti-neoplastic effects, at least in part, by modulating Aurora A-dependent processes.
The precise mechanism of how this compound affects Aurora A—whether through direct enzymatic inhibition or via indirect downstream effects on protein expression and stability—is an active area of investigation. These notes will provide protocols to explore these possibilities and characterize the impact of this compound on Aurora A signaling.
Quantitative Data Presentation
For comparative analysis, the following tables summarize the inhibitory activities of this compound against its primary targets and, as a benchmark, the well-characterized selective Aurora A inhibitor, Alisertib (MLN8237).
Table 1: Inhibitory Activity of this compound Against Primary Kinase Targets
| Target Kinase | IC50 Value (nM) | Reference |
| RET | 4 | [5] |
| Raf | 0.4 | [5] |
| Src | 0.6 | [5] |
| S6 Kinase (S6K) | Not specified | [1] |
Note: IC50 values for this compound against Aurora A are not yet prominently reported in the literature. The observed effects may be indirect.
Table 2: Inhibitory Activity of Alisertib (MLN8237) - A Selective Aurora A Inhibitor Benchmark
| Target Kinase | IC50 Value (nM) | Reference |
| Aurora A | 1.2 | [1][6][7][8] |
| Aurora B | 396.5 | [6][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the Aurora A signaling pathway, the multi-target nature of this compound, and a suggested experimental workflow.
Caption: Aurora A kinase signaling pathway and its downstream effectors.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Live-Cell Imaging to Investigate the Cellular Effects of AD80
Introduction
AD80 is a potent multi-kinase inhibitor that has shown promise as a potential therapeutic agent for various cancers, including colorectal, pancreatic, and acute leukemia.[1][2][3] It primarily targets key signaling molecules such as RET, RAF, SRC, and S6K, thereby inhibiting pathways crucial for cancer cell proliferation and survival, like the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][4][5] This document provides detailed protocols for utilizing live-cell imaging techniques to investigate and quantify the cellular and molecular effects of this compound treatment. It is important to note that This compound is not a fluorescent probe ; rather, it is a therapeutic compound whose effects on cellular dynamics can be visualized and quantified using various live-cell imaging assays. These protocols are designed for researchers, scientists, and professionals in drug development who are interested in elucidating the mechanism of action of this compound and similar multi-kinase inhibitors.
Key Cellular Processes Affected by this compound
Based on existing research, this compound has been shown to induce several key cellular events that are amenable to live-cell imaging analysis:
-
Apoptosis: this compound treatment leads to programmed cell death in cancer cells.[2][4]
-
Mitotic Catastrophe: The compound can induce errors in mitosis, leading to cell death.
-
Autophagy: this compound has been observed to trigger autophagy in pancreatic cancer cells.
-
Inhibition of Signaling Pathways: this compound downregulates the phosphorylation of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][4]
-
Cell Cycle Arrest: The inhibitor can cause cells to arrest in the G2/M phase of the cell cycle.[2]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and effects of this compound from preclinical studies. This data is crucial for designing effective live-cell imaging experiments.
| Parameter | Value | Cell Lines | Reference |
| IC50 for RET kinase | 4 nM | In vitro kinase assay | [4] |
| Effective Concentration for Apoptosis Induction | Low nanomolar range | MZ-CRC-1 and TT thyroid cancer cells | [4] |
| Concentration for G2/M Arrest | Not specified, but observed | Colorectal cancer cells | [2] |
| Concentration for Inhibition of S6RP phosphorylation | Not specified, but observed | Colorectal cancer cells | [2] |
Experimental Protocols
Here we provide detailed protocols for live-cell imaging assays to monitor the cellular effects of this compound.
Protocol 1: Real-Time Monitoring of Apoptosis using Annexin V Staining
This protocol describes how to visualize and quantify the induction of apoptosis in real-time following this compound treatment using a fluorescent Annexin V conjugate.
Materials:
-
Live-cell imaging compatible Annexin V conjugate (e.g., Annexin V-GFP, Annexin V-mCherry)
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma)[6]
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a working solution of the Annexin V conjugate in imaging medium according to the manufacturer's instructions. Prepare serial dilutions of this compound in imaging medium.
-
Treatment and Staining: Gently replace the culture medium with the imaging medium containing the Annexin V conjugate. Add the desired concentrations of this compound to the respective dishes. Include a vehicle control (DMSO).
-
Live-Cell Imaging: Immediately place the dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire phase-contrast and fluorescent images every 15-30 minutes for a duration of 24-72 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Quantify the number of fluorescent (apoptotic) cells over time using image analysis software. The increase in the number of Annexin V-positive cells in the this compound-treated groups compared to the control will indicate the rate of apoptosis induction.
Protocol 2: Visualizing Mitotic Catastrophe and Cell Cycle Progression
This protocol uses a fluorescent cell cycle indicator to monitor cell cycle progression and identify cells undergoing mitotic catastrophe after this compound treatment.
Materials:
-
A fluorescent, non-toxic cell cycle indicator (e.g., FUCCI(SA) Geminin-mCherry and Cdt1-mClover)
-
Cancer cell line stably expressing the cell cycle indicator
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells stably expressing the cell cycle indicator in glass-bottom imaging dishes.
-
Treatment: Once the cells are adhered and growing, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Live-Cell Imaging: Place the dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire phase-contrast and multi-channel fluorescent images every 10-20 minutes for 48-72 hours.
-
Data Analysis: Track individual cells over time. Monitor the fluorescence changes to determine the cell cycle phase. Identify cells that arrest in G2/M (indicated by the specific fluorescence of the reporter) or exhibit abnormal mitotic events (e.g., prolonged mitosis, chromosome mis-segregation, formation of micronuclei), which are characteristic of mitotic catastrophe.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: Signaling pathways inhibited by this compound.
References
- 1. AD-80 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AD80
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent multikinase inhibitor that has demonstrated significant anti-neoplastic activity in various cancer models.[1][2][3] It primarily targets key kinases such as RET, RAF, SRC, and S6K, while exhibiting markedly reduced activity against mTOR.[1][4][5] The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.[2][3] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling precise quantification of apoptosis and cell cycle distribution. These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry.
Key Cellular Effects of this compound
This compound treatment has been shown to elicit the following cellular responses:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[1][2][5]
-
Cell Cycle Arrest: The compound causes a halt in the G2/M phase of the cell cycle.[2]
-
Inhibition of Key Signaling Pathways: this compound effectively downregulates the Ras-Erk and PI3K/AKT/mTOR signaling pathways.[1][4][6]
Data Presentation
Table 1: Hypothetical Effects of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (10 nM) | 50.1 ± 2.8 | 20.5 ± 2.1 | 29.4 ± 2.6 |
| This compound (50 nM) | 42.6 ± 3.5 | 15.2 ± 1.9 | 42.2 ± 3.3 |
| This compound (100 nM) | 35.8 ± 2.9 | 10.1 ± 1.5 | 54.1 ± 4.0 |
Table 2: Hypothetical Apoptosis Induction by this compound in Cancer Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 4.5 ± 0.8 | 2.1 ± 0.4 | 93.4 ± 1.2 |
| This compound (10 nM) | 15.2 ± 1.5 | 5.3 ± 0.7 | 79.5 ± 2.0 |
| This compound (50 nM) | 28.9 ± 2.1 | 10.8 ± 1.1 | 60.3 ± 2.9 |
| This compound (100 nM) | 45.6 ± 3.2 | 18.2 ± 1.8 | 36.2 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content. Gate the cell population to exclude debris and doublets. Model the cell cycle phases (G0/G1, S, and G2/M) from the DNA content histogram.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent like DMSO)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scaling for both the FITC (Annexin V) and PI fluorescence channels. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to create a quadrant plot of Annexin V-FITC versus PI fluorescence. The quadrants will represent:
-
Lower-left (Annexin V-/PI-): Live cells
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Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
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Upper-left (Annexin V-/PI+): Necrotic cells (should be a small population in apoptosis studies)
-
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AD80 not showing expected phenotype in cells
Welcome to the technical support center for AD80. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not showing the expected reduction in viability after this compound treatment. What are some possible reasons?
A1: Several factors could contribute to a lack of response to this compound. Here are some key areas to investigate:
-
Cell Line Specificity: The anti-leukemic effects of this compound have been demonstrated in acute leukemia cell models.[1] The sensitivity of other cancer cell types to this compound may vary. It is crucial to confirm if your cell line is an appropriate model for this compound's mechanism of action.
-
Compound Concentration and Purity: Verify the concentration and purity of your this compound stock. Improperly stored or degraded compound may lose its activity. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of this compound on cell viability are time-dependent.[1] Ensure that you are treating the cells for a sufficient duration to observe the expected phenotype. A time-course experiment is recommended.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high passage number, contamination (e.g., mycoplasma), or incorrect media formulation, can alter cellular responses to drug treatment.
Q2: I am not observing the expected induction of apoptosis with this compound treatment. What should I check?
A2: If you are not seeing an increase in apoptosis, consider the following troubleshooting steps:
-
Apoptosis Assay Sensitivity: The method used to detect apoptosis can influence the results. Techniques such as Annexin V/PI staining followed by flow cytometry or western blotting for cleaved PARP1 are sensitive methods to detect apoptosis induced by this compound.[1]
-
Concentration and Time Point: The induction of apoptosis is both dose- and time-dependent.[1] You may need to optimize the concentration of this compound and the timing of your analysis to capture the apoptotic window.
-
Cellular Context: The intrinsic apoptotic potential can vary between cell lines. If your cells are resistant to apoptosis, they may not respond to this compound in the expected manner.
Q3: The expression of downstream signaling molecules is not changing as expected. What could be the issue?
A3: this compound is known to reduce the phosphorylation of S6 ribosomal protein, a downstream effector of the PI3K/AKT/mTOR pathway.[1] If you are not observing this effect, consider these points:
-
Basal Pathway Activity: The basal level of PI3K/AKT/mTOR signaling in your cell line can impact the observable effect of this compound. If the pathway is not highly active, the reduction in S6 phosphorylation may be difficult to detect.
-
Timing of Analysis: The phosphorylation status of signaling proteins can change rapidly. A time-course experiment with early time points (e.g., 1, 3, 6 hours) is recommended to capture the dynamic changes in protein phosphorylation.
-
Antibody Specificity and Western Blotting Technique: Ensure the specificity of your antibodies and optimize your western blotting protocol to reliably detect changes in protein phosphorylation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published data. Note that these values may require optimization for your specific experimental system.
| Parameter | Value | Cell Model | Reference |
| Effective Concentration Range | 1 - 10 µM | Acute Leukemia Cells | [1] |
| Time for Viability Reduction | 24 - 72 hours | Acute Leukemia Cells | [1] |
| Time for Apoptosis Induction | 48 - 72 hours | Acute Leukemia Cells | [1] |
Experimental Protocols
Protocol: Western Blotting for Phospho-S6 Ribosomal Protein
This protocol outlines the key steps to assess the effect of this compound on the PI3K/AKT/mTOR signaling pathway.
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the appropriate duration (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-S6 ribosomal protein (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-S6 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A simplified diagram of the proposed signaling pathway affected by this compound.
Caption: A troubleshooting workflow for when this compound does not show the expected phenotype.
References
Technical Support Center: Optimizing AD80 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of AD80, a multi-kinase inhibitor, for achieving maximum inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available multi-kinase inhibitor. It has been shown to effectively target and inhibit the activity of several key signaling molecules, including RET, RAF, SRC, and S6 Kinase (S6K).[1] By inhibiting these kinases, this compound can disrupt critical cellular processes, such as cell growth, proliferation, and survival, making it a compound of interest for cancer therapy research.[1][2] Notably, this compound has demonstrated the ability to suppress S6K1 and inhibit the TAM family tyrosine kinase AXL.[1] It has also been observed to reduce the viability of acute leukemia cells by targeting the PI3K/STMN1 axis.[2]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. Based on available data, a broad concentration range from nanomolar (nM) to micromolar (µM) has been used in cell-based assays. For instance, in studies with MZ-CRC-1 and TT thyroid cancer cells, concentrations ranging from 0.2 nM to 20 µM were utilized to assess cell viability over a 7-day period.[1] It is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How do I determine the optimal concentration of this compound for my experiment?
Determining the optimal concentration requires performing a dose-response experiment to establish the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[3] A typical approach involves treating your cells with a serial dilution of this compound and then measuring the desired effect (e.g., cell viability, protein phosphorylation).
Q4: What are common pitfalls when determining the optimal inhibitor concentration?
Several factors can lead to inaccurate or inconclusive results in inhibitor concentration studies. Common issues include:
-
Incorrect enzyme or cell concentration: This can cause the reaction or biological response to be too fast or too slow to measure accurately.[4]
-
Enzyme or compound instability: Ensure that both the target enzyme/protein and this compound are stable under the experimental conditions.[4]
-
Inappropriate range of inhibitor concentrations: Using a concentration range that is too narrow or not centered around the IC50 can lead to an incomplete dose-response curve.[4]
-
Insufficient replicates: Performing experiments at least in triplicate is recommended for statistical significance.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure uniform cell seeding density. Use calibrated pipettes and mix wells thoroughly after adding this compound. |
| No inhibitory effect observed | This compound concentration is too low, inactive compound, or the target is not sensitive. | Test a wider and higher range of this compound concentrations. Verify the activity of your this compound stock. Confirm that your cell model expresses the targets of this compound. |
| 100% inhibition at all tested concentrations | This compound concentration is too high. | Perform a serial dilution to test a lower range of concentrations to define the sigmoidal dose-response curve. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions such as incubation time, cell passage number, or reagent quality. | Standardize all experimental parameters. Use cells within a consistent passage number range and prepare fresh reagents. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the dose-response curve and IC50 value of this compound in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., 0.1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals. .
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Quantitative Data Summary Example
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Maximum Inhibition (%) |
| MZ-CRC-1 | Cell Viability | 7 days | Value to be determined | Value to be determined |
| TT | Cell Viability | 7 days | Value to be determined | Value to be determined |
| Your Cell Line | Your Assay | Your Time | Value to be determined | Value to be determined |
Note: The values in this table are placeholders and should be determined experimentally.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Simplified Signaling Pathway of this compound Inhibition
Caption: Simplified overview of this compound's inhibitory action.
References
- 1. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 2. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
Common issues with AD80 solubility in experiments
Welcome to the technical support center for AD80, a potent multikinase inhibitor targeting RET, RAF, SRC, and S6K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multikinase inhibitor with high efficacy against RET (rearranged during transfection), RAF (rapidly accelerated fibrosarcoma), SRC (sarcoma) kinases, and S6 Kinase (S6K).[1][2][3] It is designed for optimal inhibition of the Ras-Erk signaling pathway with reduced activity against mTOR, which helps to prevent the reactivation of the MAPK pathway.[4] this compound has demonstrated anti-proliferative effects in various cancer cell lines and animal models.[1][3][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is known to be soluble in dimethyl sulfoxide (DMSO) but is generally considered insoluble in water.[2] It is crucial to use fresh, anhydrous DMSO, as the solvent can absorb moisture, which will reduce the solubility of this compound.[2]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity, as this will help maintain this compound in solution. However, increasing the concentration of the this compound stock in DMSO to use a smaller volume can sometimes worsen the problem by decreasing the relative amount of DMSO.[6]
-
Rapid Mixing: When adding the this compound stock to your aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serum Content: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds. If you are using serum-free media, you may encounter more significant solubility challenges.
Q4: I am observing particulate matter in my this compound stock solution in DMSO. What could be the cause and how can I resolve it?
Particulate matter could indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Sonication can aid in dissolving the compound by breaking down solid particles and increasing the surface area for solvent interaction.[4]
-
Contamination: The stock solution may be contaminated. It is recommended to sterile filter the stock solution, although this may remove some undissolved compound.[6]
-
Precipitation over Time: Even in DMSO, some compounds can precipitate out of solution during storage, especially if subjected to freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Can I sonicate my this compound solution to improve solubility?
Yes, sonication is a recommended method to aid in the dissolution of this compound in DMSO.[4] It works by breaking up solid aggregates, thereby increasing the surface area exposed to the solvent and speeding up the dissolution process.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Issue 1: Variability in Experimental Results
Potential Cause: Inconsistent solubility or degradation of this compound.
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment to avoid issues with compound degradation or precipitation from older stocks.
-
Consistent Solvent Quality: Always use high-purity, anhydrous DMSO.
-
Standardized Dilution Protocol: Follow a consistent and validated protocol for diluting your DMSO stock into your experimental buffer or media.
Issue 2: Cloudiness or Precipitation in Cell Culture Wells
Potential Cause: Poor solubility of this compound in the aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Determine the maximum DMSO concentration your cell line can tolerate (typically ≤ 0.5%) and adjust your this compound stock concentration accordingly.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilution in Media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in the media to gradually decrease the solvent concentration.
-
Consider Serum: If using serum-free media, the addition of a small percentage of serum (if experimentally permissible) can help to solubilize this compound.
Issue 3: Low or No Activity in In Vitro Kinase Assays
Potential Cause: this compound may have precipitated out of the assay buffer.
Troubleshooting Steps:
-
Buffer Composition: The composition of your kinase assay buffer can impact solubility. The presence of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds.
-
Solvent Tolerance of the Assay: Check the tolerance of your kinase and detection reagents to DMSO.
-
Visual Inspection: Before starting the assay, visually inspect the diluted this compound in the assay buffer for any signs of precipitation.
Data and Protocols
This compound Solubility Data
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 60 mg/mL | 126.73 mM | Sonication is recommended to aid dissolution. |
| DMSO | 94 mg/mL | 198.55 mM | Use fresh, anhydrous DMSO as moisture will reduce solubility.[2] |
| Water | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Example)
This is an example protocol and may need to be optimized for your specific animal model and experimental design.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 83 mg/mL).
-
To prepare a 1 mL working solution:
-
Take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
-
-
This formulation should be prepared fresh daily. The final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 4. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AD80 Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the multikinase inhibitor AD80 in solution. The following question-and-answer format addresses common problems and offers detailed experimental protocols and visual aids to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What should I do?
A1: Cloudiness or precipitation upon preparing an this compound solution is a common issue that can often be resolved by reviewing your protocol and ensuring proper handling.
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.
-
Warming the Solution: Gently warm the solution to 37°C for a short period. This can help dissolve any precipitate that may have formed.
-
Sonication: Use a sonicator bath for a few minutes to aid in the dissolution of the compound.
-
Review Formulation: For aqueous working solutions, ensure that co-solvents like PEG300 and surfactants like Tween-80 are used in the correct proportions as they are critical for maintaining this compound in solution.[1]
Q2: My this compound solution is initially clear but develops precipitates after some time or upon storage. How can I prevent this?
A2: This delayed precipitation is often due to storage conditions or the inherent instability of the compound in certain solvents over time.
-
Storage Temperature: Store stock solutions at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light Sensitivity: Protect the solution from light by using amber vials or by wrapping the container in foil. While specific data on this compound's light sensitivity is not available, many small molecule inhibitors are light-sensitive.
-
Working Solution Stability: Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods. The components of these solutions can degrade, affecting the stability of this compound.
Q3: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to solution instability?
A3: Yes, inconsistent results can be a direct consequence of this compound instability. If the compound precipitates out of solution, the effective concentration in your assay will be lower than intended.
-
Visual Inspection: Before adding the compound to your cells, always visually inspect the solution for any signs of precipitation.
-
Final Concentration in Media: Be mindful of the final concentration of DMSO or other solvents in your cell culture media. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when diluted in an aqueous environment.
-
Pre-warm Media: When diluting your this compound stock into your final assay media, ensure the media is at the appropriate temperature (typically 37°C).
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 94 mg/mL (198.55 mM) | [2] |
| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Mix thoroughly by gentle pipetting.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF mediates RET/PTC-induced mitogen-activated protein kinase activation in thyroid cells: functional support for requirement of the RET/PTC-RAS-BRAF pathway in papillary thyroid carcinogenesis. [vivo.weill.cornell.edu]
Technical Support Center: Improving the Efficacy of AD80 in Resistant Cell Lines
Welcome to the technical support center for AD80. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of the multikinase inhibitor this compound, with a particular focus on addressing challenges in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multikinase inhibitor known to target key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.[1][2] Its therapeutic effect is achieved by inducing apoptosis (programmed cell death), cell cycle arrest, and DNA damage in cancer cells.[1] The multi-targeted nature of this compound is believed to be a strategy to prevent the emergence of resistant cancer cell clones.[3]
Q2: How can I determine if my cell line is resistant to this compound?
Resistance to this compound can be identified by a significantly higher half-maximal inhibitory concentration (IC50) value compared to sensitive cell lines. This is typically determined through a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®). A resistant phenotype is confirmed if the cell line continues to proliferate or shows minimal response to this compound concentrations that are cytotoxic to sensitive lines.
Q3: What are the potential mechanisms of resistance to a multikinase inhibitor like this compound?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, general mechanisms of resistance to multikinase inhibitors may include:
-
Target gene mutations: Alterations in the kinase domains of this compound's target proteins can prevent effective drug binding.
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Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in downstream effectors: Changes in proteins downstream of the targeted kinases can render the pathway inhibition ineffective.
Q4: Are there known biomarkers that can predict sensitivity or resistance to this compound?
Specific biomarkers for this compound resistance are not yet well-established. However, the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways, such as S6 ribosomal protein, could serve as potential indicators of target engagement and pathway inhibition.[3] Researchers may consider profiling the expression levels of ABC transporters or sequencing the kinase domains of this compound's targets in their cell lines to investigate potential resistance mechanisms.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Inherent Resistance | Characterize the baseline expression and phosphorylation status of key this compound targets (e.g., PI3K/AKT/mTOR and MAPK pathway components) in your cell line. Compare these profiles to known sensitive cell lines if available. |
| Acquired Resistance | If you have been culturing the cells with this compound over a prolonged period, you may have inadvertently selected for a resistant population. Perform a new dose-response experiment with a fresh, low-passage aliquot of the parental cell line. |
| Experimental Error | Verify the concentration and stability of your this compound stock solution. Ensure accurate cell seeding densities and appropriate incubation times for your cell viability assay. |
Issue 2: Initial response to this compound followed by a return to proliferation.
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | Isolate the relapsed cell population and perform a dose-response assay to confirm a shift in the IC50 value. Analyze these cells for potential resistance mechanisms as described in the FAQs. |
| Activation of Bypass Pathways | Use pathway analysis tools (e.g., Western blotting for key signaling proteins, phospho-kinase arrays) to investigate the activation of alternative survival pathways in the treated cells. |
| Heterogeneous Cell Population | The initial cell population may have contained a small subpopulation of resistant cells that were selected for during treatment. Consider single-cell cloning to isolate and characterize both sensitive and resistant clones. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture flasks, plates, and pipettes
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 value of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant reduction in cell proliferation is expected.
-
Gradual Dose Escalation: Once the cells resume a steady growth rate (may take several passages), increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation as the cells adapt and become resistant to the current concentration.
-
Characterize the Resistant Phenotype: After several months of continuous culture and multiple rounds of dose escalation, the resulting cell population should exhibit significant resistance to this compound. Confirm the resistant phenotype by performing a dose-response assay and comparing the new IC50 value to that of the parental cell line. A significant fold-increase in the IC50 value indicates the successful generation of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages for future experiments.
Protocol 2: Assessing Synergy between this compound and a Second Agent
This protocol outlines a method to evaluate the synergistic, additive, or antagonistic effects of combining this compound with another therapeutic agent using the Combination Index (CI) method based on the Chou-Talalay principle.
Materials:
-
Cancer cell line of interest (sensitive or resistant)
-
Complete cell culture medium
-
This compound
-
Second therapeutic agent (Drug X)
-
Cell viability assay kit
-
96-well plates
-
CompuSyn software or similar CI calculation tool
Procedure:
-
Determine IC50 values for single agents: Perform dose-response experiments to determine the IC50 values for this compound and Drug X individually in your chosen cell line.
-
Set up Combination Doses: Prepare a series of dilutions for both this compound and Drug X. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).
-
Plate Cells: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat Cells: Treat the cells with this compound alone, Drug X alone, and the combination of this compound and Drug X at various concentrations. Include untreated control wells.
-
Assess Cell Viability: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
Calculate Combination Index (CI): Use a software program like CompuSyn to analyze the dose-response data and calculate the CI values. The interpretation of CI values is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Phenotype | This compound IC50 (µM) |
| Parental Cell Line A | Sensitive | 0.5 |
| This compound-Resistant Line A | Resistant | 5.0 |
| Parental Cell Line B | Sensitive | 1.2 |
| This compound-Resistant Line B | Resistant | 15.0 |
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR and MAPK signaling pathways.
Caption: Workflow for developing and testing strategies to overcome this compound resistance.
References
AD80 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for AD80, a potent multikinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multikinase inhibitor with strong activity against RET, BRAF, SRC, and S6K.[1] It demonstrates significantly reduced activity against mTOR compared to other inhibitors like AD57 and AD58.[1][2] this compound is optimized for the inhibition of the Ras-Erk pathway.[2][3]
Q2: What are the key signaling pathways affected by this compound?
This compound impacts several critical signaling pathways involved in cell proliferation, survival, and growth. These include the RET, RAF, SRC, S6K, PI3K/AKT/mTOR, and MAPK/ERK pathways.[1][3][4][5]
Q3: What are some common causes of experimental variability when working with kinase inhibitors like this compound?
Experimental variability can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent quality of this compound batches, improper storage, and repeated freeze-thaw cycles can affect its potency.
-
Cell Culture Conditions: Variations in cell line passage number, cell density, serum concentration, and incubation times can lead to inconsistent results.
-
Assay-Specific Parameters: Differences in antibody quality for immunoblotting, substrate concentrations for kinase assays, and timing of measurements can all contribute to variability.
-
Operator-Dependent Differences: Minor variations in pipetting techniques and timing between different researchers can introduce variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes:
-
Variability in this compound stock solution preparation and storage.
-
Differences in cell seeding density.
-
Inconsistent incubation times with this compound.
-
Metabolic state of the cells.
Recommended Solutions:
-
Standardize Stock Preparation: Prepare single-use aliquots of this compound to avoid freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term (up to 1 year).[3]
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Strict Timing: Ensure consistent incubation times for all experimental replicates and between experiments.
-
Monitor Cell Health: Regularly check cells for morphology and viability to ensure they are in a healthy, logarithmic growth phase before starting an experiment.
Issue 2: Variable Phosphorylation Levels in Western Blot Analysis
Possible Causes:
-
Inconsistent timing of cell lysis after this compound treatment.
-
Inefficient or variable protein extraction.
-
Differences in antibody quality and concentration.
-
Variations in transfer efficiency.
Recommended Solutions:
-
Precise Timing of Lysis: Lyse cells at precise time points after this compound addition to capture the desired signaling event.
-
Use of Phosphatase and Protease Inhibitors: Always supplement lysis buffers with phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Antibody Validation: Validate primary antibodies for specificity and determine the optimal working concentration.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences.
Quantitative Data Summary
| Target | IC50 (nM) | Reference |
| RET | 4 | [1] |
| Raf (Cell-free) | 0.4 | [1] |
| Src (Cell-free) | 0.6 | [1] |
| S6 Kinase (Cell-free) | Not specified | [1] |
| RET V804M (Cell-free assay) | Not specified | [1] |
| RET V804L (Cell-free assay) | Not specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.2 nM to 20 µM) for a specified duration (e.g., 7 days).[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., p-RET, p-ERK, p-AKT, p-S6K).[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein or a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits multiple kinases in key oncogenic signaling pathways.
Caption: Workflow for controlling experimental variability.
Caption: Troubleshooting guide for Western blot variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of AD80
Welcome to the technical support center for AD80, a multikinase inhibitor targeting key signaling pathways in cancer research. This guide provides best practices for long-term storage, troubleshooting advice for common experimental issues, and detailed protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent multikinase inhibitor.[1][2] Its primary targets include RET, RAF, SRC, and S6K, while exhibiting significantly reduced activity against mTOR.[1][2] This profile allows for effective inhibition of the Ras-Erk signaling pathway.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the phosphorylation of its target kinases, including RET, and downstream signaling molecules such as ERK, AKT, and S6K.[2] This disruption of key signaling pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q3: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed Methodology: General Cell-Based Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into 96-well plates at the predetermined optimal density and incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO.
-
From the stock solution, prepare a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Cell Treatment:
-
Remove the overnight culture medium from the 96-well plates.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used in the highest this compound concentration) and a no-treatment control.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment (Example using MTT assay):
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Improper storage of this compound leading to degradation. | Ensure this compound is stored according to the recommended conditions (see storage table). Use fresh aliquots for each experiment. |
| Inaccurate concentration of this compound solution. | Verify the calculations for dilutions. Use calibrated pipettes. Prepare fresh stock solutions if in doubt. | |
| Cell line is resistant to this compound's mechanism of action. | Confirm that the target pathways (RET, RAF, SRC, S6K) are active in your cell line. Consider using a different cell line or a positive control inhibitor. | |
| Precipitate forms in the stock solution | DMSO has absorbed moisture, reducing solubility. | Use fresh, anhydrous DMSO to prepare stock solutions. Warm the solution and use sonication to aid dissolution. |
| Concentration is too high. | Prepare a less concentrated stock solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for treatment, or fill them with sterile medium to maintain humidity. | |
| Unexpected off-target effects | This compound is a multikinase inhibitor and may affect other kinases. | Review the literature for known off-target effects. Use a more specific inhibitor as a control if available. Perform target validation experiments (e.g., Western blot for downstream pathway components). |
Visualizing Workflows and Pathways
Troubleshooting Experimental Issues
The following diagram outlines a logical workflow for troubleshooting common issues encountered during experiments with this compound.
Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.
This compound Signaling Pathway Inhibition
This diagram illustrates the key signaling pathways inhibited by this compound.
Caption: A diagram showing the inhibitory effects of this compound on key signaling pathways.
References
Technical Support Center: Troubleshooting AD80 Inhibition of Aurora A
Welcome to the technical support center for researchers utilizing the multikinase inhibitor AD80. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Troubleshooting Guide
Q1: Why is this compound not inhibiting Aurora A in my in vitro kinase assay?
If you are not observing the expected inhibition of Aurora A by this compound in your assay, there are several potential factors to consider, ranging from the specifics of your experimental setup to the handling of the reagents. A recent study has shown that this compound can reduce the phosphorylation and expression of Aurora A (AURKA) in pancreatic cancer cell models, suggesting it does have an effect on this kinase.[1] Therefore, a lack of inhibition in your assay is likely due to technical reasons.
Here is a step-by-step guide to troubleshoot your experiment:
1. Re-evaluate Your Assay Conditions:
-
ATP Concentration: The concentration of ATP in your kinase assay is a critical factor. Most kinase inhibitors, including likely this compound, are ATP-competitive. This means they compete with ATP for binding to the kinase's active site. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a significant increase in the apparent IC50 value and potentially masking the inhibitory effect.
-
Recommendation: Determine the Michaelis-Menten constant (Km) of your Aurora A enzyme for ATP and run your assay with an ATP concentration at or below the Km. This will increase the sensitivity of your assay to competitive inhibitors.
-
-
Enzyme Concentration: The concentration of Aurora A in your assay can also influence the results. Excessively high enzyme concentrations can lead to rapid substrate turnover and may require higher inhibitor concentrations to achieve noticeable inhibition.
-
Recommendation: Optimize the Aurora A concentration to ensure the reaction proceeds linearly over the time course of your experiment and is in a range that allows for sensitive detection of inhibition.
-
-
Substrate Concentration: Ensure the substrate concentration is appropriate for your assay and is not limiting the reaction in a way that might obscure inhibitor effects.
2. Verify the Integrity of Your Reagents:
-
This compound Stock Solution:
-
Solubility and Storage: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution.[2] Improperly dissolved or precipitated inhibitor will lead to an inaccurate final concentration in the assay. It is crucial to store the stock solution at the recommended temperature (typically -20°C or -80°C) to prevent degradation.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can degrade the compound.
-
Recommendation: Prepare small aliquots of your this compound stock solution to minimize freeze-thaw cycles. Before use, ensure the solution is completely thawed and vortexed to ensure homogeneity.
-
-
Aurora A Enzyme Activity:
-
Source and Purity: The source and purity of the recombinant Aurora A enzyme are paramount. Contaminating kinases in an impure enzyme preparation can lead to misleading results.[3]
-
Activity Check: It is essential to confirm the activity of your enzyme lot. Enzyme activity can decrease over time, especially with improper storage.
-
Recommendation: Use a highly purified and well-characterized source of recombinant Aurora A. Always include a positive control (a known Aurora A inhibitor) and a negative control (vehicle, e.g., DMSO) in your experiments to validate the assay performance.
-
3. Review Your Experimental Protocol:
-
Order of Addition: The order in which you add reagents to your assay can be important. Pre-incubating the kinase with the inhibitor before adding the substrate and ATP can sometimes enhance the observed inhibition.
-
Incubation Times and Temperature: Ensure that the incubation times and temperature are optimal for Aurora A activity and are consistent across all your experiments.
-
Buffer Composition: The components of your kinase buffer, such as the type and concentration of ions (e.g., Mg2+), pH, and the presence of detergents or reducing agents like DTT, can all impact enzyme activity and inhibitor potency.
4. Consider the Assay Detection Method:
-
Signal Interference: The detection method you are using (e.g., fluorescence, luminescence, radioactivity) could be susceptible to interference from your inhibitor or other components in the assay. For instance, some compounds can quench fluorescence or inhibit the reporter enzymes used in luminescence-based assays.[3]
-
Recommendation: Run a control experiment to test for any direct effect of this compound on your detection system in the absence of the kinase reaction.
-
The following flowchart provides a logical sequence for troubleshooting your assay:
Caption: A flowchart to systematically troubleshoot the lack of Aurora A inhibition by this compound.
Frequently Asked Questions (FAQs)
Q2: What is the known target profile of this compound?
This compound is a multikinase inhibitor that has been shown to target several kinases involved in cancer cell signaling. Its primary targets include RET, RAF, SRC, and S6K.[2] Notably, it has reduced activity against mTOR.[2] Recent research has also indicated that this compound can decrease the phosphorylation and expression of Aurora A.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid multiple freeze-thaw cycles.[2]
Q4: What are typical ATP concentrations used in in vitro kinase assays?
The optimal ATP concentration is at or near the Km (Michaelis constant) of the kinase for ATP. Using ATP concentrations significantly above the Km can make it difficult to detect competitive inhibitors. For many kinases, the Km for ATP is in the low micromolar range. It is best to determine the Km for your specific enzyme lot and assay conditions experimentally.
Q5: How can I be sure my Aurora A enzyme is active?
To confirm the activity of your Aurora A enzyme, you should always include a positive control reaction in your assay. This can be a reaction with a well-characterized Aurora A inhibitor (e.g., Alisertib/MLN8237) to demonstrate that the enzyme can be inhibited. Additionally, running a reaction without any inhibitor should show robust kinase activity. You can also perform an enzyme titration to determine the optimal concentration of Aurora A for your assay.
Experimental Protocols
Standard In Vitro Aurora A Kinase Assay Protocol
This protocol provides a general framework for an in vitro Aurora A kinase assay using a generic peptide substrate and a luminescence-based ATP detection method.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate for Aurora A (e.g., Kemptide)
-
ATP solution
-
This compound and a known Aurora A inhibitor (positive control) dissolved in DMSO
-
DMSO (vehicle control)
-
ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and the positive control inhibitor in DMSO.
-
Prepare the Aurora A enzyme to the desired working concentration in kinase buffer. Keep the enzyme on ice.
-
Prepare the substrate and ATP to a 2X working concentration in kinase buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add 2.5 µL of Aurora A enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase buffer.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Gently mix the plate and incubate for the desired time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP according to the manufacturer's instructions for your chosen ATP detection reagent (e.g., by adding ADP-Glo™ Reagent).
-
Incubate as required by the detection kit.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls).
-
Normalize the data to the vehicle control (DMSO, representing 100% activity) and a high concentration of the positive control inhibitor (representing 0% activity).
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
The following table illustrates how to present IC50 data for this compound against Aurora A under different ATP concentrations. This type of data is crucial for understanding the competitive nature of the inhibitor.
| ATP Concentration | This compound IC50 (nM) | Positive Control (Alisertib) IC50 (nM) |
| 10 µM (Km) | [Example Value: 50] | [Example Value: 5] |
| 100 µM | [Example Value: 500] | [Example Value: 50] |
| 1 mM | [Example Value: 5000] | [Example Value: 500] |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora A and highlights its role in cell cycle progression, providing context for the importance of its inhibition.
Caption: A simplified diagram of the Aurora A signaling pathway in cell cycle progression.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AD80 and Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two kinase inhibitors, AD80 and alisertib (MLN8237). While both compounds exhibit potent anti-cancer properties, they differ significantly in their target profiles, which in turn influences their mechanism of action and therapeutic potential. Alisertib is a well-characterized selective inhibitor of Aurora Kinase A, while this compound is a multikinase inhibitor with a broader target spectrum that includes Aurora Kinases. This guide synthesizes available experimental data to offer a clear, objective comparison for research and drug development professionals.
Mechanism of Action and Target Profile
Alisertib (MLN8237) is a selective and potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[1][2] It exerts its effects by binding to the ATP-binding pocket of AURKA, preventing its phosphorylation and activation.[3] Inhibition of AURKA leads to defects in mitotic spindle assembly, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis or cellular senescence.[2][3] Alisertib exhibits high selectivity for AURKA over Aurora Kinase B (AURKB), with studies showing over 200-fold greater potency against AURKA in cellular assays.[1]
This compound is a multikinase inhibitor that targets several key signaling molecules involved in cancer cell proliferation and survival, including RET, BRAF, S6K, and SRC.[4][5] Notably, this compound has also been shown to inhibit Aurora Kinases, specifically reducing the phosphorylation of AURKA, AURKB, and AURKC, and decreasing the expression of AURKA.[6] This dual targeting of both Aurora kinases and other critical cancer-related pathways suggests a broader mechanism of action compared to the more selective alisertib. The IC50 value for RET is reported to be 4 nM.[4]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and alisertib. It is important to note that a direct head-to-head comparative study has not been identified in the public domain. Therefore, this comparison is based on data from separate preclinical studies.
In Vitro Efficacy: Inhibition of Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 15 - 469 (range across various cell lines) | [7] |
| HeLa | Cervical Cancer | 29 (for Aurora A inhibition) | [1] | |
| SKOV3, OVCAR4 | Ovarian Cancer | Not specified, but inhibits proliferation | [8] | |
| Multiple Myeloma cell lines | Multiple Myeloma | 3 - 1710 | [1] | |
| TIB-48, CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [9] | |
| Glioblastoma neurosphere cells | Glioblastoma | More potent than in monolayer cells | [10] | |
| This compound | MZ-CRC-1, TT | Thyroid Cancer | Potently inhibits proliferation | [4][5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Reduces cell viability | [6] | |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Selectively reduces cell viability | [11] | |
| Acute Leukemia Cell Lines | Acute Leukemia | Exhibits antineoplastic effects | [12] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 3 mg/kg, qd | 43.3% | [7] |
| HCT-116 | Colorectal Cancer | 10 mg/kg, qd | 84.2% | [7] | |
| HCT-116 | Colorectal Cancer | 30 mg/kg, qd | 94.7% | [7] | |
| Multiple human tumor xenografts | Various | 30 mg/kg | >76% in all models tested | [7] | |
| This compound | Mouse xenograft model | Not specified | Not specified | Promotes enhanced tumor growth inhibition relative to vandetanib | [5] |
| NCI-H660 | Not specified | Not specified | Reduced tumor growth | [13] |
Note: Detailed quantitative in vivo efficacy data for this compound, including specific TGI percentages at defined doses across various xenograft models, are not as extensively reported as for alisertib, which restricts a direct comparative assessment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: Alisertib inhibits Aurora Kinase A, leading to G2/M arrest and apoptosis.
Caption: this compound is a multikinase inhibitor targeting several key cancer-related pathways.
Experimental Workflows
Caption: Workflow for determining IC50 values using an MTT cell viability assay.
Caption: General workflow for an in vivo xenograft study to assess tumor growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Alisertib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]
-
Compound Treatment: Prepare serial dilutions of this compound and alisertib in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Clonogenicity Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Alisertib stock solutions (in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alisertib for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
In Vivo Tumor Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines
-
Matrigel (optional, for subcutaneous injection)
-
This compound and Alisertib formulations for oral or parenteral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.[16]
-
Compound Administration: Administer this compound, alisertib, or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Data Analysis: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size. At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. TGI is often calculated as: (1 - [mean tumor volume of treated group / mean tumor volume of control group]) x 100%.[17]
Conclusion
Both this compound and alisertib demonstrate significant anti-cancer activity in preclinical models. Alisertib acts as a highly selective Aurora Kinase A inhibitor, with a well-documented mechanism of action leading to mitotic catastrophe. Its efficacy has been quantified across a range of cancer cell lines and in vivo models. This compound, on the other hand, presents a broader inhibitory profile, targeting multiple kinases including Aurora Kinases. While this polypharmacology could offer advantages in overcoming resistance mechanisms, a direct and comprehensive quantitative comparison of its efficacy against alisertib is currently limited by the available public data. Further studies providing detailed IC50 values for this compound against a wider panel of cancer cell lines, and more extensive in vivo efficacy data, are needed to fully elucidate its therapeutic potential relative to more selective inhibitors like alisertib. This guide provides a foundation for researchers to understand the current landscape of these two compounds and to design future studies for their continued evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Validating AD80's Specificity for Aurora A: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the multikinase inhibitor AD80 and its specificity for Aurora A, benchmarked against well-established Aurora A-selective inhibitors, Alisertib (MLN8237) and MK-5108. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of kinase inhibitors.
A recent study investigating the effects of the multikinase inhibitor this compound in pancreatic cancer models has brought to light its activity against Aurora kinases.[1] While primarily recognized for its potent inhibition of RET, RAF, SRC, and S6K, emerging evidence indicates that this compound also impacts the Aurora kinase family, which is crucial for cell cycle regulation.[1] This guide aims to contextualize this finding by comparing this compound's activity with that of highly selective Aurora A inhibitors, Alisertib and MK-5108, providing a framework for evaluating its potential as a tool for studying Aurora A signaling.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound, Alisertib, and MK-5108 against Aurora A and other select kinases. This data highlights the distinct selectivity profiles of each compound.
| Compound | Target Kinase | IC50 (nM) | % Inhibition | Selectivity Notes |
| This compound | Aurora A | Not Reported | 76% | Also inhibits Aurora B (87%) and Aurora C (58%). Known potent inhibitor of RET, RAF, SRC, and S6K.[1] |
| Aurora B | Not Reported | 87% | ||
| Aurora C | Not Reported | 58% | ||
| RET | 4 | |||
| Raf | 0.4 | |||
| Src | 0.6 | |||
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold more selective for Aurora A than Aurora B. [2] Does not exhibit significant activity against a panel of 205 other kinases. | |
| Aurora B | 396.5 | |||
| MK-5108 | Aurora A | 0.064 | Highly selective for Aurora A over Aurora B (220-fold) and Aurora C (190-fold). [3][4] Of 233 kinases tested, only TrkA was inhibited with <100-fold selectivity.[4] | |
| Aurora B | ~14 | |||
| Aurora C | ~12 | |||
| TrkA | <6.4 |
Experimental Methodologies
The validation of kinase inhibitor specificity relies on robust biochemical and cell-based assays. Below are detailed protocols for key experiments relevant to this comparison.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup : A master mix is prepared containing 1x Kinase Assay Buffer, ATP at the Km for the specific kinase, and the appropriate substrate (e.g., Kemptide for Aurora A).
-
Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound, Alisertib, MK-5108) are added to the wells of a 96-well plate. Control wells with DMSO are included.
-
Kinase Reaction Initiation : The purified recombinant kinase (e.g., Aurora A) is added to the wells to start the reaction. The plate is incubated at 30°C for a defined period (e.g., 45 minutes).
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase-based reaction, generating a luminescent signal.
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 values are calculated from dose-response curves, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell-Based Aurora A Activity Assay (Immunofluorescence)
This method assesses the in-cell activity of Aurora A by measuring the phosphorylation of its downstream substrates.
-
Cell Culture and Treatment : Cells (e.g., HeLa, U2OS) are cultured on coverslips and treated with varying concentrations of the kinase inhibitor for a specified duration.
-
Cell Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining : Cells are incubated with a primary antibody specific for the phosphorylated form of an Aurora A substrate (e.g., phospho-LATS2 (Ser83)). A fluorescently labeled secondary antibody is then used for detection. DNA is counterstained with a dye like DAPI.
-
Microscopy and Image Analysis : Images are acquired using a fluorescence microscope. The intensity of the phosphosubstrate signal in mitotic cells is quantified using image analysis software.
-
Data Analysis : The reduction in the phosphosubstrate signal with increasing inhibitor concentration is used to determine the cellular potency and selectivity of the compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating kinase inhibitor specificity and the role of Aurora A in cellular signaling, the following diagrams are provided.
References
AD80: Not an Aurora Kinase Inhibitor, Comparison Guide Not Applicable
Based on a comprehensive review of available scientific literature, the compound AD80 is characterized as a multi-kinase inhibitor targeting RET, RAF, SRC, and S6K, with reduced activity towards mTOR. It is not described as a selective Aurora kinase inhibitor. Therefore, a direct comparison of this compound with selective Aurora kinase inhibitors is not applicable, as they belong to different classes of kinase inhibitors with distinct primary targets.
This compound has demonstrated efficacy in preclinical models through its inhibitory action on the RET, RAF, and SRC signaling pathways.[1] For instance, it has shown potent downregulation of phosphorylated Ret and downstream biomarkers in thyroid cancer cell lines.[1] Furthermore, this compound has been shown to inhibit the Ras-Erk pathway and coordinately inhibit S6K1 and the TAM family tyrosine kinase AXL.[1]
In contrast, selective Aurora kinase inhibitors are specifically designed to target the Aurora kinase family (Aurora A, B, and C), which play crucial roles in the regulation of mitosis. Misregulation of Aurora kinases is a hallmark of many cancers, making them attractive therapeutic targets.
Overview of Selective Aurora Kinase Inhibitors
To provide context for researchers interested in this class of inhibitors, a brief overview of prominent selective Aurora kinase inhibitors is presented below. These inhibitors are categorized based on their primary selectivity for different Aurora kinase family members.
Table 1: IC50 Values of Selective Aurora Kinase Inhibitors
| Inhibitor Name | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Other Notable Targets |
| Alisertib (MLN8237) | 1.2[2] | 396.5[3] | - | - |
| Barasertib (AZD1152) | 1368 | 0.37[4] | - | - |
| Danusertib (PHA-739358) | 13 | 79 | 61 | ABL, RET, TRK-A[3] |
| AMG 900 | 5[2] | 4[2] | 1[2] | - |
| PF-03814735 | 5[3] | 0.8[3] | - | FLT3, JAK2, TrkB, RET, MST3[3] |
| MK-5108 | 0.064[2] | - | - | - |
| GSK1070916 | >250-fold selective for B | 0.38 | 1.5 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway of Aurora Kinases
The Aurora kinases are key regulators of cell division. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis. Aurora C's function is less well-defined but is thought to be important in meiosis.
Experimental Protocols
The determination of IC50 values, a measure of inhibitor potency, is a critical experiment in drug discovery. A common method for this is a kinase inhibition assay .
Kinase Inhibition Assay (General Protocol):
-
Reagents and Materials: Recombinant Aurora kinase (A, B, or C), appropriate substrate (e.g., a peptide or protein that is a known target of the kinase), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), kinase assay buffer, test inhibitor (e.g., Alisertib) at various concentrations, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or antibody-based detection like ELISA or Western blot).
-
Assay Procedure:
-
The recombinant Aurora kinase is incubated with the substrate in the kinase assay buffer.
-
The test inhibitor is added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in kinase activity.
Another key experiment to assess the cellular effects of these inhibitors is a cell viability assay .
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Culture: Cancer cell lines of interest are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with the Aurora kinase inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. This data can be used to determine the GI50 (concentration for 50% growth inhibition).
References
Cross-Validation of AD80's Anti-Cancer Effects with RNAi Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to AD80 and RNAi Cross-Validation
This compound is a potent multi-kinase inhibitor targeting several key proteins involved in cancer cell proliferation and survival, including RET, RAF, SRC, and S6K.[1][2] Its efficacy has been demonstrated in various cancer models, where it has been shown to reduce cell viability and inhibit tumor growth.[3]
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. In research, short interfering RNAs (siRNAs) are designed to specifically target and degrade the mRNA of a particular gene, effectively "knocking down" the expression of the corresponding protein. This highly specific method provides a valuable tool to validate the on-target effects of small molecule inhibitors like this compound. By comparing the phenotypic effects of this compound treatment with the effects of individually knocking down its targets (RET, RAF, SRC, and S6K1), researchers can confirm that the inhibitor's activity is indeed mediated through these pathways.
Data Presentation: A Comparative Overview
Table 1: Anti-proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~0.00064 (at 72h) | Viability Assay | [4] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | ~0.00064 (at 72h) | Viability Assay | [4] |
| KU812 | Chronic Myeloid Leukemia | ~0.3 (at 72h) | MTT Assay | [3] |
| Ba/F3 BCR::ABL1 T315I | Murine Pro-B (CML model) | ~0.3 (at 72h) | MTT Assay | [3] |
| MZ-CRC-1 | Medullary Thyroid Cancer | Not specified | MTT Assay | [5] |
| TT | Medullary Thyroid Cancer | Not specified | MTT Assay | [5] |
Table 2: Effects of siRNA-Mediated Knockdown of this compound Targets on Cancer Cell Viability
| Target Gene | Cell Line | Cancer Type | Reduction in Cell Viability/Proliferation | Reference |
| RET | RP3 | Papillary Thyroid Carcinoma | ~60% inhibition at 48h and 72h | [6] |
| BRAF | A375 | Melanoma | Significant decrease | [7] |
| BRAF | ESS1 | Endometrial Stromal Sarcoma | ~60% inhibition at 6 days | [8] |
| SRC | A498 | Renal Cancer | Significant reduction | [9] |
| SRC | MDA-MB-435S | Breast Cancer | 20% to 40% reduction | [10] |
| S6K1 | C2C12 | Myoblast | Impaired proliferation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the cross-validation of this compound with RNAi knockdown.
Cell Viability and Proliferation Assays
-
MTT/MTS Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or transfect with target-specific siRNAs and appropriate controls.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated or control siRNA-transfected cells.
-
-
Resazurin Assay:
-
Follow steps 1 and 2 from the MTT/MTS assay protocol.
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability relative to controls.
-
RNA Interference (RNAi) Knockdown
-
siRNA Design and Synthesis: Design at least two independent siRNAs targeting different regions of the mRNA for each gene of interest (RET, RAF, SRC, S6K1) to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
-
Seed cells in 6-well plates or 100 mm dishes to be 70-80% confluent at the time of transfection.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete medium.
-
Harvest cells for analysis 48-72 hours post-transfection.
-
Western Blot Analysis
-
Protein Extraction:
-
After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of RET, RAF, SRC, S6K, and downstream effectors (e.g., p-ERK, p-S6) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mandatory Visualizations
Signaling Pathways of this compound Targets
Caption: Signaling pathways targeted by the multi-kinase inhibitor this compound.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound effects with RNAi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound HAS ANTINEOPLASTIC EFFECTS ON HUMAN AND MURINE CML CELL MODELS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. This compound HAS HIGHER POTENCY COMPARED TO CLINICALLY USED FLT3 INHIBITORS IN FLT3-ITD AML CELLS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of combinational treatment with BRAFV600E siRNA and PI3K pathway inhibitors in melanoma cell lines harboring BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous siRNA Targeting of Src and Downstream Signaling Molecules Inhibit Tumor Formation and Metastasis of a Human Model Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AD80 vs. VX-680: A Comparative Analysis of Potency and Mechanism of Action
In the landscape of kinase inhibitor research, AD80 and VX-680 represent two distinct therapeutic strategies targeting key regulators of cellular signaling and division. This compound is a multikinase inhibitor with a broad spectrum of activity, while VX-680 is a potent and selective inhibitor of the Aurora kinase family. This guide provides a comparative overview of their potency, mechanisms of action, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers and drug development professionals.
Potency Comparison: An Indirect Assessment
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | MIA PaCa-2 (Pancreatic) | MTT Assay | 0.08 - 12.3 | 24, 48, 72 | [1] |
| PANC-1 (Pancreatic) | MTT Assay | 4.46 - 30.38 | 24, 48, 72 | [1] | |
| AsPC-1 (Pancreatic) | MTT Assay | 0.33 - 43.24 | 24, 48, 72 | [1] | |
| Jurkat (T-cell leukemia) | MTT Assay | Not explicitly stated, but showed dose-dependent reduction in viability | 24, 48, 72 | [2] | |
| Namalwa (Burkitt's lymphoma) | MTT Assay | Not explicitly stated, but showed dose-dependent reduction in viability | 24, 48, 72 | [2] | |
| NB4 (Acute promyelocytic leukemia) | MTT Assay | Not explicitly stated, but showed dose-dependent reduction in viability | 24, 48, 72 | [2] | |
| U937 (Histiocytic lymphoma) | MTT Assay | Not explicitly stated, but showed dose-dependent reduction in viability | 24, 48, 72 | [2] | |
| VX-680 | A498 (Renal) | MTT Assay | 0.367 ± 0.140 | 96 | [3] |
| Caki-1 (Renal) | MTT Assay | 0.482 ± 0.166 | 96 | [3] | |
| HUAEC (Aortic endothelial) | MTT Assay | 0.04 | 96 | [3] | |
| HLMVEC (Lung microvascular endothelial) | MTT Assay | 0.46 | 96 | [3] | |
| CAL-62 (Anaplastic thyroid) | Proliferation Assay | 0.025 - 0.150 | Not Specified | [4] | |
| 8305C (Anaplastic thyroid) | Proliferation Assay | 0.025 - 0.150 | Not Specified | [4] | |
| 8505C (Anaplastic thyroid) | Proliferation Assay | 0.025 - 0.150 | Not Specified | [4] | |
| BHT-101 (Anaplastic thyroid) | Proliferation Assay | 0.025 - 0.150 | Not Specified | [4] | |
| HeLa (Cervical) | RTCA | Time-dependent | 24, 48, 72, 96 | [5] | |
| Gastric Cancer Cell Lines | MTT Assay | 0.04 - 19.87 | Not Specified | [3] |
Mechanism of Action and Signaling Pathways
This compound and VX-680 exert their effects through distinct signaling pathways, reflecting their different kinase targets.
This compound: As a multikinase inhibitor, this compound targets several key proteins involved in cancer cell proliferation and survival, including RET, RAF, SRC, and S6K.[6] This broad-spectrum activity allows it to interfere with multiple signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8] The inhibition of these pathways can lead to cell cycle arrest, DNA damage, and apoptosis in cancer cells.[2][7]
Caption: this compound inhibits multiple kinases in key signaling pathways.
VX-680: This compound is a pan-Aurora kinase inhibitor with high affinity for Aurora A, B, and C.[9] Aurora kinases are crucial for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting these kinases, VX-680 disrupts the cell cycle, leading to G2/M arrest and subsequent apoptosis.[3][10] The p53-p21 pathway can also be activated in response to VX-680 treatment, contributing to cell cycle arrest.[11]
Caption: VX-680 inhibits Aurora kinases, leading to cell cycle arrest.
Experimental Protocols
The following are generalized protocols for common assays used to determine the potency of kinase inhibitors like this compound and VX-680.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or VX-680) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the inhibitor concentration.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.[17][18][19][20][21]
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation is typically measured using a radiolabeled ATP (γ-³²P-ATP) or through antibody-based detection methods (e.g., ELISA).
Procedure (using radiolabeled ATP):
-
Reaction Setup: In a reaction tube or well, combine the purified kinase, its specific substrate, and the inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl2 and γ-³²P-ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Separation and Detection: Separate the reaction products by SDS-PAGE.
-
Analysis: Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
Summary
This compound and VX-680 are potent kinase inhibitors with distinct mechanisms of action. This compound exhibits broad-spectrum activity against multiple kinases in pro-survival pathways, while VX-680 specifically targets the Aurora kinases that are essential for cell division. The available data, although not from direct comparative studies, suggests that both compounds are active in the nanomolar to low micromolar range against various cancer cell lines. The choice between these inhibitors would depend on the specific molecular profile of the cancer being targeted. For cancers driven by mutations or overexpression of RET, RAF, or SRC, this compound may be a more suitable candidate. Conversely, cancers with dysregulated mitotic processes due to Aurora kinase overexpression might be more susceptible to VX-680. Further research, including head-to-head comparative studies, is necessary to definitively establish the relative potency and therapeutic potential of these two inhibitors.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VX 680 (CAS 639089-54-6): R&D Systems [rndsystems.com]
- 10. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro protein kinase assay [bio-protocol.org]
- 19. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of AD80: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AD80, a novel multikinase inhibitor, has demonstrated significant anti-proliferative activity across a range of cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy against other established anti-cancer agents, supported by experimental data. We will delve into its impact on cell viability, colony formation, and cell cycle progression, offering a clear perspective on its potential as a therapeutic candidate.
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines, alongside comparable data for other widely used therapeutic agents.
Pancreatic Cancer
This compound exhibits potent, time-dependent anti-proliferative effects in pancreatic cancer cell lines. Notably, the MIA PaCa-2 cell line demonstrates the highest sensitivity to the drug.[1]
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (µM) [1]
| Cell Line | 24h | 48h | 72h |
| MIA PaCa-2 | 0.08 | 0.12 | 12.3 |
| PANC-1 | 4.46 | 15.8 | 30.38 |
| AsPC-1 | 0.33 | 2.5 | 43.24 |
Data represents the mean from at least three independent experiments.
Acute Myeloid Leukemia (AML)
In the context of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, this compound has shown superior efficacy in reducing cell viability when compared to the established FLT3 inhibitors, quizartinib and midostaurin.[1] In a study involving the CML cell line KU812, this compound demonstrated an IC50 as low as 0.3 μM after 72 hours of treatment.
Inhibition of Clonogenic Survival
The clonogenic assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. This assay provides insight into the long-term efficacy of a drug. This compound has been shown to significantly inhibit the colony-forming ability of cancer cells.
In pancreatic cancer cell lines, this compound demonstrated a dose-dependent reduction in both the number and size of colonies.[2]
Table 2: Effect of this compound on Clonogenic Survival of Pancreatic Cancer Cells
| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation |
| MIA PaCa-2 | 0.08 | Significant |
| PANC-1 | 4.0 | Significant |
| AsPC-1 | 0.4 | Significant |
Impact on Cell Cycle Progression
This compound has been observed to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and, in some cases, the emergence of a polyploid cell population.
A study on pancreatic cancer cells revealed that treatment with this compound led to an increase in the proportion of cells in the G2/M phase of the cell cycle and the appearance of cells with a DNA content greater than 4N (polyploidy).[1] This suggests that this compound may induce mitotic catastrophe, a form of cell death that occurs during mitosis. An increase in the sub-G1 population was also noted, indicative of apoptosis induction.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells [1]
| Cell Line | Treatment | % of Cells in G2/M | % of Polyploid Cells (>4N) | % of Cells in Sub-G1 |
| PANC-1 | Vehicle | Normal | Not Detected | Normal |
| PANC-1 | This compound | Increased | Increased | Increased |
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of this compound are mediated through its inhibition of multiple kinase signaling pathways critical for cancer cell growth and survival.
Targeted Signaling Pathways
This compound is known to inhibit key kinases in the PI3K/AKT/mTOR and MAPK signaling pathways.[2][3] These pathways are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and differentiation. Specifically, this compound has been shown to inhibit the phosphorylation of Ribosomal Protein S6 (RPS6), a downstream effector of the mTOR pathway, as well as kinases such as RET, RAF, and SRC.[3]
Experimental Workflow for Assessing Anti-Proliferative Effects
The validation of this compound's anti-proliferative effects involves a series of well-established in vitro assays. The general workflow for these experiments is outlined below.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.032 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by performing a non-linear regression analysis of the dose-response curves.
Clonogenic Assay
-
Cell Seeding: Seed a low density of cancer cells (e.g., 1 x 10³ cells per 35 mm plate) to allow for individual colony formation.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.016 to 10 µM).
-
Incubation: Incubate the plates for 10-15 days, allowing sufficient time for colony formation.
-
Colony Staining: Fix the colonies with a solution such as 10% ethanol and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) either manually or using imaging software.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cancer cells with this compound for a specified period. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
References
Introduction to Aurora Kinase Inhibition
As information on a specific Aurora kinase inhibitor designated "AD80" is not available in the public domain based on the initial search, this guide provides a comparative analysis between a well-characterized, selective Aurora A kinase inhibitor, Alisertib (MLN8237) , and a representative pan-Aurora kinase inhibitor, Danusertib (PHA-739358) . This comparison will serve the intended audience by highlighting the key differences in biochemical activity, cellular effects, and therapeutic strategies between these two classes of inhibitors.
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis and are frequently overexpressed in various human cancers.[1][2][3] The family comprises three members: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[3][4] Aurora C's function is less characterized but is thought to be similar to Aurora B.[5] Inhibition of these kinases has emerged as a promising anti-cancer strategy.[1][6] Pan-Aurora kinase inhibitors target all three isoforms, whereas selective inhibitors are designed to target a specific member, most commonly Aurora A.
Comparative Analysis: Alisertib vs. Danusertib
This guide compares Alisertib, a selective Aurora A inhibitor, with Danusertib, a pan-Aurora kinase inhibitor.
Biochemical Potency and Selectivity
The in vitro potency of these inhibitors is typically determined through kinase assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| Alisertib (MLN8237) | Aurora A | 1.2[7][8] | Highly selective for Aurora A (>200-fold vs. Aurora B)[8] |
| Aurora B | 396.5[7] | ||
| Danusertib (PHA-739358) | Aurora A | 13[8][9] | Pan-inhibitor with activity against multiple kinases[8] |
| Aurora B | 79[8][9] | ||
| Aurora C | 61[8][9] |
Cellular Effects and Mechanism of Action
The differential selectivity of these inhibitors leads to distinct cellular phenotypes.
| Inhibitor | Cellular Effect | Mechanism of Action |
| Alisertib (MLN8237) | Induces defects in mitotic spindle assembly, G2-M arrest, apoptosis, and autophagy.[3][8] | Selective inhibition of Aurora A leads to mitotic arrest due to spindle assembly checkpoint activation.[3] |
| Danusertib (PHA-739358) | Causes failed cytokinesis leading to polyploidy, apoptosis, and cell cycle arrest.[9] | Inhibition of Aurora B disrupts the chromosomal passenger complex, leading to endoreduplication and subsequent apoptosis.[3] |
Signaling Pathways and Inhibition Points
The following diagram illustrates the key roles of Aurora A and Aurora B in mitosis and the points of intervention for selective and pan-inhibitors.
Caption: Differential inhibition of mitotic events by Alisertib and Danusertib.
Experimental Protocols
The characterization of Aurora kinase inhibitors involves a series of in vitro and in vivo experiments.
In Vitro Kinase Assay
Objective: To determine the IC50 of an inhibitor against purified Aurora kinases.
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (with ³²P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the inhibitor in cancer cell lines.
Methodology:
-
Human tumor cell lines (e.g., HCT116, as mentioned in one study[2]) are seeded in 96-well plates.
-
The cells are treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo.
-
The concentration of inhibitor that reduces cell proliferation by 50% (GI50) is determined.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of the inhibitor on cell cycle progression.
Methodology:
-
Cancer cells are treated with the inhibitor for a specific duration (e.g., 24 or 48 hours).
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical comparison of kinase inhibitors.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The choice between a selective Aurora A inhibitor like Alisertib and a pan-Aurora kinase inhibitor such as Danusertib depends on the specific therapeutic strategy. Selective inhibitors offer the potential for a more targeted approach with a theoretically wider therapeutic window, primarily disrupting spindle formation. Pan-inhibitors provide a broader inhibition of mitotic processes, which may be more effective in certain cancer types but could also lead to different toxicity profiles. The data presented in this guide, derived from various preclinical studies, provides a basis for researchers and drug developers to compare these two classes of compounds and make informed decisions for future investigations.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases: classification, functions and inhibitor design [chemdiv.com]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]
Reproducibility of AD80 Experimental Findings: A Comparative Guide
This guide provides a comparative analysis of the experimental findings for the multi-kinase inhibitor AD80, with a focus on the reproducibility of its preclinical data. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and offers a comparative look at alternative therapies. While direct, independent replication studies for all this compound experiments are not extensively published, this guide consolidates available data from various sources to facilitate a comprehensive assessment of its preclinical profile.
Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound and its comparators.
Table 1: In Vitro Activity of this compound and a Comparator Compound
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Effect(s) |
| This compound | RET, RAF, SRC, S6K | RET: 4 | MZ-CRC-1, TT, KIF5B-RET-expressing Ba/F3, NCI-H660 | Inhibition of proliferation, induction of apoptosis, downregulation of phosphorylated RET, ERK, AKT, and S6K.[1][2] |
| GDP366 | STMN1, Survivin | Not specified | Acute leukemia cell lines | Reduced cell viability, induced apoptosis and cell cycle arrest.[3] |
Table 2: In Vivo Efficacy of this compound and Comparator Drugs
| Compound | Dose | Animal Model | Outcome |
| This compound | 30 mg/kg (oral gavage) | Mouse xenograft model | Enhanced tumor growth inhibition and reduced body-weight modulation compared to vandetanib.[4] |
| This compound | Not specified | Drosophila ptc>dRetMEN2B model | 70-90% of animals developed to adulthood.[1][4] |
| This compound | Not specified | Mice with PTEN-deficient leukemia | Rescued 50% of mice.[1][4] |
| Vandetanib | 50 mg/kg (oral gavage) | Mouse xenograft model | Less effective at tumor growth inhibition compared to this compound.[4] |
| Cabozantinib | Not specified | Not specified in snippets | Compared with vandetanib in medullary thyroid carcinoma, showing different efficacy and toxicity profiles.[5][6][7][8][9] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway inhibited by this compound, based on available literature. This compound acts as a multi-kinase inhibitor, primarily targeting the RET, RAF, SRC, and S6K kinases, with reduced activity on mTOR.[1][2][4] This leads to the inhibition of downstream pathways such as the Ras-Erk and PI3K/AKT/mTOR pathways, ultimately affecting cell proliferation and survival.
Caption: this compound inhibits key kinases in oncogenic signaling pathways.
Experimental Workflows
The following diagrams outline the general workflows for common assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay Workflow
This workflow describes the key steps in determining cell viability after treatment with this compound using an MTT assay.
Caption: General workflow for a cell viability MTT assay.
Western Blot Analysis Workflow
This workflow illustrates the general procedure for analyzing protein expression and phosphorylation status in response to this compound treatment.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols based on standard laboratory practices.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RET, total RET, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug). Administer the drugs via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 9. Background - Cabozantinib and vandetanib for unresectable locally advanced or metastatic medullary thyroid cancer: a systematic review and economic model - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking AD80: A Comparative Guide to Novel Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of AD80, a multi-kinase inhibitor, against a panel of newly developed inhibitors targeting key oncogenic signaling pathways. The following sections present a comparative summary of their in vitro efficacy, detailed experimental methodologies, and visual representations of the targeted signaling cascades and experimental workflows.
Inhibitor Performance Comparison
The in vitro potency of this compound was evaluated against its primary kinase targets—RET, RAF, SRC, and S6K—and compared with recently developed inhibitors that selectively target these kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a direct comparison of their enzymatic inhibition. Furthermore, the cellular growth inhibitory effects (GI50) in relevant cancer cell lines are presented to contextualize their biological activity.
| Inhibitor | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 / IC50 (µM) |
| This compound | RET | 4 | - | - |
| B-RAF | 0.4 | - | - | |
| SRC | 0.6 | - | - | |
| S6K1 | - | Acute Leukemia Cells | Induces apoptosis and cell cycle arrest[1] | |
| Selpercatinib | RET | 0.92 - 67.8 (genotype dependent)[2] | TPC-1 (Thyroid) | 0.003[3] |
| Belvarafenib | B-RAF (WT) | 41 | SK-MEL-28 (Melanoma) | 0.069[4] |
| B-RAF (V600E) | 7 | A375 (Melanoma) | 0.057[4] | |
| C-RAF | 2 | SK-MEL-30 (Melanoma) | 0.024[4] | |
| Dasatinib | SRC | 0.8[5] | MDA-MB-231 (Breast) | 0.7[6] |
| Abl | <1[5] | MCF-7 (Breast) | 1.6[6] | |
| c-Kit | 79[5] | T-47D (Breast) | 0.9[6] | |
| PF-4708671 | S6K1 | 160[2][7] | BHT-101 (Thyroid) | 0.82[7] |
| S6K2 | 65,000[2] | UACC-893 (Breast) | 5.2[7] | |
| MSK1 | 950[2] | A427 (Lung) | 5.7[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against target kinases.
Methodology:
-
Recombinant human kinase enzymes are used.
-
The assay is performed in a 384-well plate format.
-
Kinase reactions are initiated by adding ATP to a final concentration equivalent to the Km for each respective kinase.
-
Test compounds are serially diluted in DMSO and added to the reaction wells.
-
After incubation at 30°C, the amount of remaining ATP is quantified using a luminescent kinase assay kit.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of test compounds on the viability of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compounds or vehicle control (DMSO).
-
After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
GI50 values are calculated from dose-response curves using a nonlinear regression model.
Western Blot Analysis
Objective: To assess the effect of inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.
Methodology:
-
Cancer cells are treated with the test compounds at various concentrations for a specified time.
-
Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the interconnected signaling pathways involving RET, RAF, SRC, and S6K, highlighting the points of intervention for this compound and the comparator inhibitors.
Experimental Workflow Diagram
The workflow for evaluating inhibitor potency using an in vitro kinase assay is depicted below.
References
Safety Operating Guide
Proper Disposal Procedures for AD80 (hydrochloride)
This guide provides essential safety and logistical information for the proper disposal of AD80 (hydrochloride), a multikinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps to minimize risks associated with the handling and disposal of this compound.
Pre-Disposal and Handling Safety
Before beginning any disposal-related activities, it is crucial to handle this compound (hydrochloride) with appropriate safety measures. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): All personnel handling this compound (hydrochloride) must wear the following PPE:
-
NIOSH-approved respirator or self-contained breathing apparatus.[1]
-
Safety goggles or face shield.[1]
-
Chemical-resistant gloves (heavy rubber gloves are recommended).[1]
-
Lab coat.
-
Rubber boots.[1]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid raising and breathing dust.[1] Facilities must be equipped with an eyewash station and a safety shower.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: Contain the spill to as small an area as possible.
-
Collection: Carefully collect the spilled material. Avoid generating dust.
-
Transfer: Transfer the collected material to a designated chemical waste container.[1]
Disposal Procedure
The primary and recommended method for the disposal of this compound (hydrochloride) is through a licensed chemical waste disposal service. Adherence to local, state, and federal regulations is mandatory.[1]
-
Waste Collection:
-
Place all this compound (hydrochloride) waste, including contaminated labware and PPE, into a clearly labeled, sealed, and appropriate chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (hydrochloride)".
-
Include any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Key Safety Information for this compound (hydrochloride)
| Property | Information | Source |
| Chemical Name | This compound (hydrochloride) | [1] |
| Appearance | Solid (form may vary) | Assumed from handling instructions |
| Known Hazards | May be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. Toxicological properties not thoroughly investigated. | [1] |
| Personal Protective Equipment | NIOSH-approved respirator, safety goggles, heavy rubber gloves, lab coat, rubber boots. | [1] |
| First Aid: Eyes | Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention. | [1] |
| First Aid: Skin | Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur. | [1] |
| First Aid: Ingestion | Wash out mouth with water if the person is conscious. Do NOT induce vomiting. Seek medical attention. | [1] |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration or oxygen. Seek immediate medical attention. | [1] |
| Spill Response | Contain spill, collect appropriately, and transfer to a chemical waste container. Avoid raising dust and ensure adequate ventilation. | [1] |
| Disposal Method | Transfer to a chemical waste container for disposal in accordance with local, state, and federal regulations. | [1] |
Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Navigating the Safe Handling of AD80: A Guide for Laboratory Professionals
The name "AD80" is associated with multiple products, including a multikinase inhibitor, a sticky mat adhesive, and various electronic and industrial components. This guide focuses on This compound (hydrochloride) , a multikinase inhibitor, as it is the most relevant substance for researchers, scientists, and drug development professionals. The following information is synthesized from available safety data sheets and general laboratory safety protocols. It is crucial to always consult the specific Safety Data Sheet (SDS) provided with the product you are using.
Essential Safety and Handling Precautions
When handling this compound (hydrochloride), it is important to treat it as a potentially hazardous substance, as its toxicological properties have not been fully investigated.[1] Always work in a well-ventilated area and use appropriate engineering controls, such as a fume hood, to minimize exposure.[1] Avoid inhalation, ingestion, and contact with skin and eyes.[1][2] Smoking, eating, and drinking should be strictly prohibited in the handling area.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound (hydrochloride).
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166[2] |
| Hand Protection | Protective gloves | Nitrile rubber is recommended. Check for any signs of degradation or chemical breakthrough.[2] |
| Respiratory Protection | NIOSH approved self-contained breathing apparatus or respirator | As conditions warrant, especially in case of spills or inadequate ventilation.[1] |
| Skin and Body Protection | Lab coat, closed-toe shoes | Remove and wash contaminated clothing before reuse.[1][2] |
First Aid and Emergency Procedures
Immediate action is critical in the event of exposure to this compound (hydrochloride). The following table outlines the initial first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration or oxygen by trained personnel. Get immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel.[1] |
| Ingestion | Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |
Spill and Disposal Management
In the case of a spill, it is important to follow a clear and systematic procedure to ensure safety and minimize environmental contamination.
| Procedure | Steps |
| Spill Containment | Prevent further leakage or spillage if it is safe to do so.[2] Avoid raising dust.[1] |
| Spill Clean-up | Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[2] Collect and transfer to a properly labeled chemical waste container.[1] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. The product should not be allowed to enter drains, water courses, or the soil.[2] |
Experimental Workflow for Chemical Spill Response
The following diagram outlines a logical workflow for responding to a chemical spill in a laboratory setting.
Caption: General workflow for responding to a chemical spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
